2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-1-pyrrolidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5-6(9)8-3-1-2-4-8;/h1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAVFGYUPVIDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620615 | |
| Record name | 2-Amino-1-(pyrrolidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35855-14-2 | |
| Record name | 2-Amino-1-(pyrrolidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride is a synthetic compound belonging to the cathinone class, a group of substances known for their stimulant properties. Structurally, it is a pyrrolidinophenone. Compounds in this class are recognized for their interaction with monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). This technical guide provides a comprehensive overview of the available chemical, synthetic, and pharmacological information for this compound and its closely related analogs. Due to the limited specific data on the title compound, this guide incorporates information from structurally similar pyrrolidinophenones to provide a representative understanding of its likely properties and biological activity. This document is intended for research and informational purposes only.
Chemical Properties
This compound is the hydrochloride salt of the parent compound, 2-Amino-1-(pyrrolidin-1-yl)ethanone. The hydrochloride form generally enhances the compound's stability and solubility in aqueous solutions.
| Property | Value |
| IUPAC Name | 2-amino-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride |
| Synonyms | 2-oxo-2-(1-pyrrolidinyl)ethanamine hydrochloride |
| Molecular Formula | C₆H₁₃ClN₂O |
| Molecular Weight | 164.63 g/mol |
| CAS Number | 35855-14-2 |
Synthesis
A representative synthesis for a related compound, N-acyl derivatives of 2-(2-oxopyrrolidine-1-yl)-acetamide, involves the acylation of 2-(2-oxopyrrolidine-1-yl) acetamide with an appropriate anhydride in the presence of an acid catalyst[1].
A general synthetic approach to α-amino ketones is illustrated below. This would typically involve the reaction of an α-halo ketone with an amine, in this case, pyrrolidine, followed by subsequent functional group manipulations to introduce the primary amine.
Pharmacological Profile
This compound is classified as a synthetic cathinone. This class of compounds are known to act as monoamine transporter reuptake inhibitors. The primary targets are the dopamine transporter (DAT) and the norepinephrine transporter (NET), with generally weaker activity at the serotonin transporter (SERT)[2][3]. Inhibition of DAT and NET leads to increased concentrations of dopamine and norepinephrine in the synaptic cleft, resulting in the stimulant effects associated with these compounds.
Mechanism of Action: Monoamine Transporter Inhibition
The proposed mechanism of action for this compound, based on its structural class, is the inhibition of dopamine and norepinephrine reuptake by binding to their respective transporters.
References
- 1. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride
Notice to the Reader: Extensive research for "2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride" has revealed a significant scarcity of publicly available scientific literature, experimental data, and detailed protocols for this specific chemical entity. While basic supplier information is available, the in-depth technical data required for a comprehensive guide—including detailed synthesis procedures, analytical characterization, and biological activity—is not presently documented in accessible scientific databases or publications.
The following guide provides the fundamental information available for this compound and outlines general methodologies for related compounds, which may serve as a starting point for researchers.
Chemical Structure and Identification
This compound is a chemical compound with a pyrrolidine ring attached to an ethanone backbone, which is further substituted with an amino group. The hydrochloride salt form improves its stability and solubility in aqueous solutions.
DOT Representation of Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
Quantitative data for this specific compound is limited. The table below summarizes available information from chemical suppliers.
| Property | Value | Source |
| CAS Number | 35855-14-2 | ChemicalBook[1] |
| Molecular Formula | C₆H₁₂N₂O · HCl | - |
| Molecular Weight | 164.63 g/mol | - |
| Physical Form | Reported as a liquid (for the free base) | Sigma-Aldrich[2] |
| Purity | Typically available at ≥98% | Sigma-Aldrich[2] |
| Storage Conditions | 2-8°C, inert atmosphere, dark place | Sigma-Aldrich[2] |
Synthesis and Experimental Protocols
A detailed, validated synthesis protocol for this compound is not available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on general organic chemistry principles for the formation of alpha-amino ketones.
Conceptual Synthesis Workflow:
A common approach would involve the reaction of a protected aminoacetyl chloride with pyrrolidine, followed by deprotection.
Caption: Conceptual workflow for the synthesis of the target compound.
Disclaimer: This proposed workflow is illustrative and has not been experimentally validated from cited sources for this specific molecule. Researchers should conduct a thorough literature search for analogous transformations to develop a safe and effective protocol.
Biological Activity and Signaling Pathways
There is no available information in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.
Many structurally related compounds, particularly those with additional substitutions, are known to be synthetic cathinones. These compounds can act as stimulants of the central nervous system, often by inhibiting the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. However, it would be inappropriate to extrapolate these activities to the title compound without experimental evidence.
Conclusion for Researchers
The compound this compound is a sparsely documented chemical. Professionals in drug development and research should be aware that while the structure is simple, a comprehensive profile of its chemical and biological properties is lacking in the public domain. Any research on this compound would require initial efforts in establishing a reliable synthesis, full analytical characterization (including NMR, IR, and mass spectrometry), and comprehensive screening for biological activity.
References
An In-depth Technical Guide to the Presumed Mechanism of Action of 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride
A Senior Application Scientist's Perspective on its Potential as a Monoamine Transporter Inhibitor
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride. Based on its structural similarity to known psychoactive cathinone derivatives, particularly pyrovalerone and its analogs, we hypothesize that this compound primarily functions as a monoamine transporter inhibitor.[1][2][3][4] This document will delve into the theoretical framework of this mechanism, supported by data from structurally related compounds. We will outline detailed experimental protocols for the validation of this hypothesis, present data in a clear and comparative format, and provide visualizations of the key pathways and workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel psychoactive compounds and their interactions with the central nervous system.
Introduction: Unveiling the Therapeutic Potential of a Novel Compound
This compound is a synthetic compound featuring a pyrrolidine ring, a structural motif present in a variety of biologically active molecules.[5][6] While specific pharmacological data for this exact molecule is not extensively available in peer-reviewed literature, its core structure bears a striking resemblance to a class of compounds known as pyrovalerone cathinones. These synthetic cathinones are recognized for their potent psychostimulant effects, which are primarily mediated through the inhibition of dopamine (DAT) and norepinephrine (NET) transporters.[1][2][3][4][7]
This guide, therefore, puts forth the hypothesis that this compound acts as a monoamine transporter inhibitor. We will explore the intricacies of this proposed mechanism, drawing parallels with well-characterized analogs to provide a robust and scientifically grounded framework for future investigation.
The Central Hypothesis: A Monoamine Transporter Inhibitor
The primary mechanism of action for pyrovalerone and its derivatives involves the blockade of DAT and NET, leading to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.[1][2][4][7] This surplus of neurotransmitters results in enhanced stimulation of postsynaptic receptors, producing the characteristic psychostimulant effects.[3][8] We postulate that this compound shares this pharmacological profile.
The Dopamine and Norepinephrine Transporters: Key Regulatory Hubs
Dopamine and norepinephrine are crucial neurotransmitters that regulate a multitude of physiological and cognitive processes, including mood, attention, motivation, and reward. Their signaling is tightly controlled by presynaptic reuptake transporters (DAT and NET) that clear the neurotransmitters from the synapse. Inhibition of these transporters disrupts this delicate balance, leading to prolonged and amplified signaling.
Structural Analogy to Pyrovalerone Derivatives
The chemical architecture of 2-Amino-1-(pyrrolidin-1-yl)ethanone, with its pyrrolidine ring and ethanone backbone, is a key feature shared with potent DAT/NET inhibitors like pyrovalerone.[1][2] Studies on a wide array of 2-aminopentanophenones have demonstrated that this structural class yields selective inhibitors of the dopamine and norepinephrine transporters with minimal impact on the serotonin transporter (SERT).[1]
Experimental Validation: A Roadmap for Mechanistic Elucidation
To rigorously test our hypothesis, a series of well-defined in vitro and in vivo experiments are essential. The following protocols are designed to provide a comprehensive understanding of the compound's interaction with monoamine transporters.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to DAT, NET, and SERT.
Methodology:
-
Cell Culture: Utilize human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[4][7]
-
Membrane Preparation: Harvest the cells and prepare membrane fractions through homogenization and centrifugation.
-
Binding Assay: Incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.
-
Detection: Separate bound from free radioligand via rapid filtration and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.
In Vitro Monoamine Uptake Inhibition Assays
Objective: To assess the functional potency of this compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin.
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing hDAT, hNET, or hSERT.[4][7]
-
Uptake Assay: Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate Uptake: Add a radiolabeled monoamine substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Terminate Uptake: After a short incubation period, terminate the uptake by washing with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the monoamine uptake).
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular dopamine and norepinephrine levels in the brain of living animals (e.g., rats or mice).
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of interest, such as the nucleus accumbens or prefrontal cortex.
-
Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Plot the change in extracellular neurotransmitter levels over time.
Data Presentation and Interpretation
The following table summarizes the kind of quantitative data that would be expected from the described experiments, using data from known pyrovalerone analogs as a reference point to illustrate the expected potency and selectivity.[1][4]
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Pyrovalerone Analog 1 | 15 | 30 | >10,000 | 25 | 50 | >10,000 |
| Pyrovalerone Analog 2 | 8 | 20 | >10,000 | 12 | 35 | >10,000 |
| Hypothetical Data for Test Compound | TBD | TBD | TBD | TBD | TBD | TBD |
TBD: To be determined by experimental validation.
A high affinity (low Ki) and potent inhibition (low IC50) at DAT and NET, coupled with significantly lower activity at SERT, would strongly support the hypothesis that this compound is a selective dopamine and norepinephrine reuptake inhibitor.
Visualizing the Mechanism and Workflows
Signaling Pathway of a Monoamine Transporter Inhibitor
References
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative [mdpi.com]
- 5. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Biological Activity of 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride belongs to the family of pyrrolidine derivatives. Its core structure, featuring a pyrrolidine ring and an ethanone backbone, is a common motif in many biologically active compounds. Given its structural resemblance to synthetic cathinones, it is hypothesized that this compound may exhibit psychoactive properties by modulating monoamine neurotransmitter systems in the central nervous system (CNS). This document aims to provide an in-depth overview of the predicted biological activity, potential mechanisms of action, and relevant experimental methodologies for the characterization of this compound and its close analogs.
Predicted Biological Activity and Mechanism of Action
Based on the pharmacology of structurally similar compounds, such as α-pyrrolidinopentiophenone (α-PVP) and other pyrovalerone analogs, this compound is predicted to function as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1] NDRIs block the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This enhanced noradrenergic and dopaminergic signaling is associated with stimulant effects.[2]
The primary mechanism of action is expected to be the competitive inhibition of monoamine transporters. By binding to DAT and NET, the compound would prevent the reuptake of dopamine and norepinephrine from the synapse back into the presynaptic neuron, thereby prolonging their effects. It is anticipated to have little to no activity at the serotonin transporter (SERT), a characteristic of many pyrovalerone-type cathinones.[3]
Quantitative Data for Structurally Related Analogs
While specific quantitative data for this compound is unavailable, the following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for several well-characterized pyrovalerone analogs at human monoamine transporters. This data provides a comparative basis for predicting the potential potency of the title compound.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) | Reference |
| α-PVP | 12.1 | 39.7 | >10,000 | 27.5 | 45.3 | >10,000 | [3] |
| Pyrovalerone | 16.4 | 54.3 | >10,000 | 38.1 | 62.7 | >10,000 | [3] |
| MDPV | 2.1 | 26.2 | 3,368 | 4.2 | 38.6 | 2,267 | [3] |
Signaling Pathways
The predicted activity of this compound as a norepinephrine-dopamine reuptake inhibitor would primarily impact dopaminergic and noradrenergic signaling pathways in the brain. The following diagram illustrates the general mechanism of action of an NDRI at a synapse.
Experimental Protocols
To characterize the biological activity of this compound, a series of in vitro assays targeting monoamine transporters are recommended. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [3H]WIN 35,428 (for DAT), [3H]Nisoxetine (for NET), [3H]Citalopram (for SERT).
-
Non-specific binding inhibitors: Nomifensine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compound: this compound.
-
96-well plates, filter mats, scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with a range of concentrations of the test compound.
-
Incubation: Add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known inhibitor (for non-specific binding), or the test compound to the wells. Incubate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
References
An In-depth Technical Guide to 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride Derivatives as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride derivatives, a class of compounds with significant potential as monoamine reuptake inhibitors. These compounds are structurally related to synthetic cathinones and pyrovalerone analogs, which are known to exhibit potent activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This document details their synthesis, structure-activity relationships (SAR), and the experimental protocols for their biological evaluation. Furthermore, it elucidates the downstream signaling pathways affected by the inhibition of monoamine transporters. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the monoaminergic systems.
Introduction
The monoaminergic system, comprising dopamine, norepinephrine, and serotonin, plays a crucial role in regulating a multitude of physiological and psychological processes, including mood, cognition, and motor control. Dysregulation of this system is implicated in the pathophysiology of numerous neurological and psychiatric disorders, such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). Consequently, the transporters responsible for the reuptake of these monoamines—DAT, NET, and SERT—have emerged as key therapeutic targets.
This compound and its derivatives represent a class of synthetic compounds that act as monoamine reuptake inhibitors. Their core structure, an α-pyrrolidinoethanone, is a key pharmacophore found in several psychoactive substances, including synthetic cathinones. By blocking the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft, these compounds can potentiate monoaminergic neurotransmission, thereby exerting their therapeutic effects. This guide will delve into the chemical synthesis, biological activity, and mechanistic aspects of these promising compounds.
Chemical Synthesis
The synthesis of this compound derivatives can be achieved through several synthetic routes. A general and adaptable approach involves the coupling of a suitably protected amino acid with pyrrolidine, followed by deprotection. An alternative strategy utilizes the reaction of a haloacetyl chloride with pyrrolidine, followed by nucleophilic substitution with an amine.
General Synthesis Workflow
The following diagram illustrates a generalized synthetic workflow for the preparation of this compound derivatives.
Structure-Activity Relationships (SAR)
The biological activity of 2-Amino-1-(pyrrolidin-1-yl)ethanone derivatives at monoamine transporters is highly dependent on their structural features. While specific quantitative data for a broad range of ethanone derivatives is limited in the public domain, valuable insights can be drawn from the closely related pyrovalerone (1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one) analogs.
A seminal study by Meltzer et al. (2006) on pyrovalerone analogs provides a strong foundation for understanding the SAR of α-pyrrolidinophenones.[1] Their findings demonstrate that modifications to the phenyl ring and the alkyl chain significantly impact the potency and selectivity for DAT, NET, and SERT.
Quantitative Data for Representative α-Pyrrolidinophenone Analogs
The following table summarizes the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of a selection of pyrovalerone analogs at human DAT, NET, and SERT, as reported by Meltzer et al. (2006)[1]. This data is presented to illustrate the general SAR principles that are likely to apply to the 2-Amino-1-(pyrrolidin-1-yl)ethanone series.
| Compound | R¹ (Phenyl Substitution) | R² (Alkyl Chain) | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |
| 1 | 4-Me | n-propyl | 18.1 | 54.1 | 3380 | 16.3 | 49.7 | >10,000 |
| 2 | H | n-propyl | 31.5 | 98.7 | 4520 | 29.5 | 87.6 | >10,000 |
| 3 | 4-Cl | n-propyl | 12.3 | 45.6 | 2150 | 11.8 | 41.2 | >10,000 |
| 4 | 3,4-diCl | n-propyl | 11.5 | 37.8 | 1870 | 10.9 | 35.1 | >10,000 |
| 5 | 4-OMe | n-propyl | 25.1 | 89.3 | 5620 | 23.4 | 81.5 | >10,000 |
| 6 | 4-Me | ethyl | 58.9 | 189 | >10,000 | 55.1 | 178 | >10,000 |
| 7 | 4-Me | n-butyl | 15.8 | 49.8 | 2970 | 14.7 | 45.9 | >10,000 |
Data adapted from Meltzer et al., J. Med. Chem. 2006, 49 (4), 1420–1432.[1]
Key SAR Observations:
-
High Affinity for DAT and NET: The α-pyrrolidinophenone scaffold generally confers high affinity for DAT and NET.
-
Low Affinity for SERT: Most analogs exhibit significantly lower affinity for SERT, indicating a degree of selectivity for the catecholamine transporters.
-
Influence of Phenyl Substitution: Electron-withdrawing groups (e.g., chloro) on the phenyl ring tend to enhance potency at DAT and NET.
-
Effect of Alkyl Chain Length: The length of the alkyl chain (R²) influences potency, with optimal activity often observed with propyl or butyl chains in the pyrovalerone series. It is anticipated that the shorter ethyl chain of the ethanone derivatives will also modulate activity.
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol outlines a general method for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives.
Step 1: Synthesis of 1-(2-Chloroacetyl)pyrrolidine
-
To a solution of pyrrolidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-chloroacetyl)pyrrolidine.
Step 2: Synthesis of 2-Amino-1-(pyrrolidin-1-yl)ethanone
-
Dissolve 1-(2-chloroacetyl)pyrrolidine (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Add an excess of aqueous ammonia (e.g., 28% solution, 10-20 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Concentrate the reaction mixture under reduced pressure to remove ammonia and the solvent.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the free base of the product.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.
Monoamine Transporter Binding Assay (General Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and either the test compound at various concentrations, the non-specific binding inhibitor, or buffer alone (for total binding).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values for the test compounds by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The therapeutic and psychoactive effects of monoamine reuptake inhibitors stem from their ability to increase the synaptic concentrations of dopamine, norepinephrine, and/or serotonin. This enhanced monoaminergic signaling, in turn, modulates various downstream intracellular signaling cascades.
Downstream Signaling of Monoamine Transporter Inhibition
The following diagram illustrates the principal signaling pathways affected by the inhibition of monoamine transporters.
Inhibition of DAT, NET, and/or SERT by 2-Amino-1-(pyrrolidin-1-yl)ethanone derivatives leads to an accumulation of the respective monoamines in the synaptic cleft. These elevated neurotransmitter levels result in enhanced activation of postsynaptic G-protein coupled receptors (GPCRs). A key downstream pathway involves the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of various genes, including neurotrophic factors like brain-derived neurotrophic factor (BDNF). The upregulation of BDNF and other target genes is thought to mediate the long-term therapeutic effects of monoamine reuptake inhibitors by promoting neurogenesis, synaptogenesis, and overall neuroplasticity.
Conclusion
This compound derivatives represent a promising class of monoamine reuptake inhibitors with the potential for therapeutic applications in a range of neurological and psychiatric disorders. Their synthesis is readily achievable through established chemical methodologies, and their structure-activity relationships, informed by studies on related compounds, provide a clear rationale for the design of novel analogs with desired potency and selectivity profiles. The ability of these compounds to modulate key intracellular signaling pathways underscores their potential to induce lasting neuroadaptive changes. This technical guide provides a foundational resource for the continued exploration and development of this important class of molecules. Further research focusing on the specific quantitative SAR of the ethanone series and their in vivo efficacy is warranted to fully elucidate their therapeutic potential.
References
An In-depth Technical Guide on 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride and its Analogs
This technical guide provides a comprehensive review of the available scientific literature concerning 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride and structurally related compounds. Due to the limited direct research on the title compound, this document focuses on the synthesis, chemical properties, and biological activities of its close analogs, particularly pyrovalerone and other synthetic cathinone derivatives. This information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Synthesis
This compound belongs to the class of α-amino ketones, which are structurally related to synthetic cathinones. The core structure consists of an ethanone backbone with a pyrrolidine ring attached to the carbonyl carbon and an amino group at the alpha position. The hydrochloride salt form is common for improving the stability and solubility of such amine-containing compounds.
General Synthetic Pathway for Pyrovalerone Analogs
Caption: Generalized synthetic scheme for pyrovalerone analogs.
Biological Activity and Mechanism of Action
The biological activity of compounds structurally related to 2-Amino-1-(pyrrolidin-1-yl)ethanone is primarily attributed to their interaction with monoamine transporters. Many synthetic cathinones and pyrovalerone derivatives act as norepinephrine-dopamine reuptake inhibitors (NDRIs).[1] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), these compounds increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to stimulant effects on the central nervous system.[2]
Simplified Signaling Pathway of a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)
Caption: Mechanism of action of NDRIs in the synaptic cleft.
Quantitative Data on Related Compounds
The following tables summarize the in vitro biological activities of several pyrovalerone analogs at monoamine transporters. This data is crucial for understanding the structure-activity relationships (SAR) within this chemical class.
Table 1: Monoamine Transporter Inhibition Potency (IC50, µM) of Pyrovalerone Analogs [2]
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |
| Pyrovalerone | 0.02 - 8.7 | 0.03 - 4.6 | > 10 |
| 4F-PBP | - | - | - |
| NEH | 0.17 | 0.18 | - |
Note: A hyphen (-) indicates that data was not reported in the cited source.
Table 2: Monoamine Transporter Binding Affinity (Ki, µM) of Pyrovalerone Analogs [2]
| Compound | DAT Ki (µM) | NET Ki (µM) | SERT Ki (µM) |
| Pyrovalerone | 0.007 - 0.18 | 0.06 - 3.5 | 2.9 - 12 |
| MDPPP | - | - | - |
| MDPBP | - | - | - |
| MDPHP | - | - | - |
| MDPV | - | - | - |
Note: A hyphen (-) indicates that data was not reported in the cited source.
Experimental Protocols
Detailed experimental methodologies are essential for the replication and validation of scientific findings. The following protocols are based on studies of related pyrovalerone and cathinone derivatives.
Synthesis of Pyrovalerone Analogs
The general synthesis of 1-(4-substituted-phenyl)-2-pyrrolidin-1-yl-pentan-1-ones is adapted from the Heffe synthesis.[3]
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of pyrovalerone analogs.
Detailed Steps:
-
Ketone Synthesis: The requisite ketone precursors can be synthesized from aryl nitriles via reaction with a Grignard reagent (e.g., n-BuMgCl) followed by acidic workup, or through Friedel-Crafts acylation of a suitably substituted aromatic compound.[3]
-
α-Bromination: The synthesized ketone is then subjected to bromination at the alpha position. This is typically achieved using bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).[3]
-
Nucleophilic Substitution: The resulting α-bromo ketone is reacted with pyrrolidine. The pyrrolidine acts as a nucleophile, displacing the bromide to form the final 2-amino-1-(pyrrolidin-1-yl)ethanone derivative.[3]
Monoamine Transporter Binding and Uptake Assays
The following protocols are based on the methods used to evaluate the pharmacological profile of pyrovalerone cathinones.[2]
Monoamine Transporter Binding Assay:
-
Preparation of Membranes: Membranes from cells expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are used.
-
Competition Binding: The binding affinity is determined through competition studies using a radioligand, such as [125I]RTI 55.
-
Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Detection: After incubation, the bound radioactivity is measured using a gamma counter.
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Monoamine Uptake Inhibition Assay:
-
Cell Culture: Cells expressing hDAT, hNET, or hSERT are cultured to confluence.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Addition of Radiotracer: A radiolabeled monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake reaction.
-
Termination of Uptake: The uptake is stopped by rapid washing with ice-cold buffer.
-
Measurement of Uptake: The amount of radiotracer taken up by the cells is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Conclusion
While direct experimental data on this compound is scarce in the public domain, the extensive research on its structural analogs provides a solid foundation for understanding its likely chemical and pharmacological properties. The synthetic routes, biological activities, and experimental protocols detailed in this guide for related pyrovalerone and cathinone derivatives offer valuable insights for researchers and drug development professionals. It is anticipated that this compound would exhibit activity as a norepinephrine-dopamine reuptake inhibitor, characteristic of this chemical class. Further research is warranted to elucidate the specific pharmacological and toxicological profile of this compound.
References
An In-Depth Technical Guide to 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride, a notable pyrrolidine derivative. The content herein is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical background, synthesis, and potential applications.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry.[1] Its prevalence in natural products, such as the amino acid proline, and its role as a versatile synthetic building block have cemented its importance in the development of novel therapeutics. The structural rigidity and chirality of the pyrrolidine scaffold allow for precise spatial orientation of functional groups, a critical aspect in designing molecules with high target specificity. This has led to the incorporation of the pyrrolidine motif in a wide array of approved drugs, underscoring its value in the pharmaceutical landscape.
This compound represents a fundamental example of a functionalized pyrrolidine, featuring a primary amine and a ketone. This arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules and a subject of interest for its own potential bioactivity.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of 2-Amino-1-(pyrrolidin-1-yl)ethanone and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Chemical Formula | C₆H₁₃ClN₂O | ChemicalBook |
| Molecular Weight | 164.63 g/mol | ChemicalBook |
| Appearance | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Solubility | Not specified | N/A |
| CAS Number | 35855-14-2 | ChemicalBook |
| InChI Key | SJNAQBNIUKINQH-UHFFFAOYSA-N | Sigma-Aldrich[2] |
Synthesis and Methodologies
While the specific historical first synthesis of this compound is not extensively documented in readily available literature, its preparation can be approached through established synthetic organic chemistry principles. The synthesis of pyrrolidine-containing drugs and their precursors often starts from commercially available pyrrolidine or its derivatives, such as proline.[1]
A logical and common synthetic pathway for this class of compounds involves a two-step process:
-
Acylation of Pyrrolidine: The synthesis would commence with the acylation of pyrrolidine with a suitable two-carbon electrophile bearing a protected amine or a precursor to the amine group. A common reagent for this purpose is chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Introduction of the Amino Group: Following the formation of the chloroacetamide intermediate, the chlorine atom is displaced by an amino group. This can be achieved through various methods, such as the Gabriel synthesis or by direct reaction with ammonia or a protected ammonia equivalent.
The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid. This enhances the compound's stability and water solubility, making it more suitable for handling and for certain biological assays.
Below is a conceptual workflow for the synthesis of this compound.
Caption: Conceptual synthetic workflow for this compound.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the pyrrolidine ring protons, typically in the aliphatic region. The methylene protons adjacent to the carbonyl and the amino group would also exhibit distinct chemical shifts.
-
¹³C NMR would reveal the presence of the carbonyl carbon at a downfield chemical shift, along with the carbons of the pyrrolidine ring and the methylene group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration. The N-H stretching vibrations of the primary amine would also be present.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and within the pyrrolidine ring, which is a characteristic fragmentation pathway for cathinone derivatives.[3][4]
-
Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are crucial for assessing the purity of the compound.[3][5]
The analytical data for related synthetic cathinones, which share the β-keto-phenethylamine scaffold, have been extensively studied, particularly in the context of forensic analysis of new psychoactive substances (NPS).[3][6] These studies provide a valuable reference for the expected analytical behavior of this compound.
Applications and Areas of Research
While specific, large-scale industrial or therapeutic applications of this compound are not widely documented, its structural motifs suggest several areas of potential utility in research and development.
-
Synthetic Intermediate: Its primary role appears to be as a building block in the synthesis of more complex molecules. The primary amine and the pyrrolidine nitrogen offer two points for further functionalization, making it a versatile precursor for creating libraries of compounds for screening in drug discovery programs.
-
Research Chemical in Neuroscience: The structural similarity of this compound to a class of psychoactive substances known as synthetic cathinones suggests that it may have activity at monoamine transporters (dopamine, norepinephrine, and serotonin). Synthetic cathinones are known for their stimulant effects, and the pyrrolidine ring is a common feature in many of these compounds.[3] Therefore, this compound could be used as a reference standard or a tool compound in neuropharmacological research to study the structure-activity relationships of this class of molecules. However, it is important to note that its use should be strictly for legitimate research purposes.
-
Scaffold for Novel Drug Candidates: The pyrrolidine ring is a privileged scaffold in medicinal chemistry.[1] Derivatives of this compound could be explored for a variety of therapeutic targets. For instance, modifications of the amino group or the pyrrolidine ring could lead to compounds with activity as enzyme inhibitors, receptor modulators, or other biologically active agents.
The workflow for utilizing such a compound in a drug discovery context is illustrated below.
Caption: Drug discovery workflow utilizing this compound as a starting scaffold.
Conclusion
This compound is a compound of interest primarily due to its place within the broader family of pyrrolidine derivatives, a class of molecules with significant importance in medicinal chemistry. While the historical details of its discovery and specific, well-documented applications are not abundant in the public domain, its chemical structure provides a clear rationale for its utility as a synthetic intermediate and a research tool. Its relationship to synthetic cathinones also highlights a potential area of interest for neuropharmacological and forensic research. As the quest for novel therapeutics continues, the value of fundamental building blocks like this compound in enabling the synthesis of diverse and complex molecular architectures remains undiminished.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-1-(pyrrolidin-1-yl)ethanone | 24152-95-2 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
An In-depth Technical Guide to 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride, a compound of interest within the broader class of synthetic cathinones and pyrovalerone analogs. Although direct research on this specific molecule is limited, this document extrapolates from closely related compounds to detail its probable synthesis, physicochemical properties, and biological activity. The primary mechanism of action is likely the inhibition of dopamine and norepinephrine reuptake, positioning it as a potential tool for neuroscience research and a lead compound for the development of novel therapeutics targeting monoamine transporter systems. This guide includes detailed, adaptable experimental protocols and visual diagrams to facilitate further investigation into this and similar compounds.
Introduction
This compound belongs to the family of α-amino ketones, a structural motif present in numerous biologically active compounds. Its core structure, featuring a pyrrolidine ring attached to an aminoethanone backbone, is analogous to that of pyrovalerone and its derivatives, which are known to be potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET)[1][2][3][4]. As such, this compound is a compound of significant interest for research into the modulation of catecholaminergic systems. This guide aims to provide a detailed technical resource for researchers, covering its synthesis, characterization, and putative biological functions.
Physicochemical Properties
Based on available data for the hydrochloride salt and related structures, the following physicochemical properties can be summarized.
| Property | Value | Source |
| CAS Number | 35855-14-2 | ChemicalBook[5] |
| Molecular Formula | C₆H₁₃ClN₂O | - |
| Molecular Weight | 164.63 g/mol | - |
| Appearance | Expected to be a crystalline solid. | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred |
Synthesis
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-glycine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Activation: To the solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and N-Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Coupling: Add pyrrolidine (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Deprotection: Dissolve the purified tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate from Step 1 in a minimal amount of anhydrous dioxane.
-
Acidification: Add a 4M solution of HCl in dioxane (excess) to the mixture.
-
Reaction: Stir the solution at room temperature for 2-4 hours. The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Biological Activity and Mechanism of Action
Putative Mechanism: Monoamine Reuptake Inhibition
The structural similarity of this compound to pyrovalerone and its analogs strongly suggests that it functions as a monoamine reuptake inhibitor. Specifically, it is predicted to be a potent blocker of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT)[1][3][4]. By binding to DAT and NET, the compound would inhibit the reabsorption of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.
Quantitative Biological Data (from Analogs)
While specific IC₅₀ values for this compound are not available, data from closely related pyrovalerone analogs provide a strong indication of its potential potency.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |
| α-PVP | 12.8 ± 1.2 | 14.2 ± 1.2 | >10,000 | Marusich et al., 2014[1] |
| MDPV | 4.0 ± 0.6 | 25.9 ± 5.6 | 3305 ± 485 | Marusich et al., 2014[1] |
| Pyrovalerone | 18.1 (Kᵢ) | - | - | Meltzer et al., 2006[2] |
| 4F-PBP | < 610 | < 610 | >100,000 | Rickli et al., 2021[6][7] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the transporter activity. Kᵢ represents the inhibition constant.
Experimental Protocols: Biological Assays
Monoamine Transporter Uptake Inhibition Assay
This protocol is adapted from standard procedures used to assess the potency of compounds at monoamine transporters[1].
-
Cell Culture: Utilize HEK293 cells stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.
-
Preparation of Assay Plates: Seed the cells in 96-well plates and grow to confluence.
-
Preparation of Test Compound: Prepare serial dilutions of this compound in assay buffer.
-
Assay Procedure:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake by adding a mixture of [³H]dopamine, [³H]norepinephrine, or [³H]serotonin and a final concentration of the test compound.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
-
Data Analysis:
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Conclusion
This compound is a synthetically accessible compound with a high probability of acting as a potent and selective dopamine and norepinephrine reuptake inhibitor. While direct experimental data on this specific molecule is sparse, the extensive research on its close structural analogs provides a solid foundation for predicting its chemical and biological properties. This guide offers the necessary theoretical and practical framework for researchers to synthesize, characterize, and evaluate the biological activity of this compound, potentially leading to new insights into the function of monoamine systems and the development of novel therapeutic agents. Further research is warranted to confirm the specific activity and selectivity profile of this compound.
References
- 1. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-AMINO-1-PYRROLIDIN-1-YL-ETHANONE HCL | 35855-14-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pharmacological Profile of 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride and the Closely Related Synthetic Cathinone α-PVP
Disclaimer: Extensive searches for the pharmacological profile of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride have yielded limited specific data. The information available in the public domain regarding its mechanism of action, receptor binding affinities, and in vitro/in vivo studies is insufficient to construct a detailed pharmacological report. Therefore, this guide provides a comprehensive pharmacological profile of a closely related and well-studied synthetic cathinone, α-Pyrrolidinopentiophenone (α-PVP), as a representative example of a substituted cathinone with a pyrrolidine moiety. The structural similarities suggest that their pharmacological properties may share common characteristics, though direct extrapolation should be approached with caution.
Introduction to α-Pyrrolidinopentiophenone (α-PVP)
α-Pyrrolidinopentiophenone (α-PVP), also known as flakka or gravel, is a synthetic stimulant of the cathinone class that emerged as a designer drug in the 2010s.[1] It is structurally related to pyrovalerone and is the ketone analog of prolintane.[1] α-PVP is recognized for its potent psychostimulant effects, which has led to its classification as a controlled substance in many countries.[1] This document outlines the pharmacological properties, mechanism of action, and experimental data related to α-PVP.
Pharmacodynamics
The primary mechanism of action of α-PVP is the inhibition of norepinephrine and dopamine reuptake by blocking their respective transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2][3][4][5] This action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced noradrenergic and dopaminergic signaling. α-PVP has a significantly weaker effect on the serotonin transporter (SERT), making it a selective norepinephrine-dopamine reuptake inhibitor (NDRI).[2]
Monoamine Transporter Inhibition
α-PVP is a potent inhibitor of both DAT and NET. In vitro studies have demonstrated its high affinity for these transporters. The S-enantiomer of α-PVP is reported to be more potent than the R-enantiomer at blocking both DAT and NET.[3]
| Transporter | Species | Cell Line/Preparation | IC₅₀ (nM) | Reference |
| DAT | Rat | Brain Synaptosomes | 13 - 80 | [1] |
| Human | HEK293 cells | 13 - 80 | [1] | |
| NET | Rat | Brain Synaptosomes | 14 - 70 | [1] |
| Human | HEK293 cells | 14 - 70 | [1] | |
| SERT | Rat/Human | Negligible | [1][2] |
Receptor Binding Affinity
While the primary action of α-PVP is on monoamine transporters, some studies have investigated its affinity for various neurotransmitter receptors. Generally, its affinity for these receptors is significantly lower than for DAT and NET.
| Receptor | Ligand | Kᵢ (µM) | Reference |
| 5-HT₁ₐ | [³H]-8-OH-DPAT | 5.2 | [6] |
| 5-HT₂ₐ | > 13 | [6] | |
| 5-HT₂_c | > 13 | [6] | |
| α₁ₐ Adrenergic | > 15 | [6] | |
| α₂ₐ Adrenergic | > 20 | [6] | |
| D₁ Dopamine | > 12 | [6] | |
| D₂ Dopamine | > 10 | [6] |
Signaling Pathways
The pharmacological effects of α-PVP are primarily mediated by its impact on dopaminergic and noradrenergic signaling. The blockade of DAT and NET leads to the accumulation of dopamine and norepinephrine in the synapse, which then act on postsynaptic receptors.
Dopaminergic Signaling Cascade
The increase in synaptic dopamine levels following α-PVP administration leads to the activation of dopamine receptors, primarily D₁ and D₂ receptors in brain regions associated with reward and motor control, such as the nucleus accumbens.[7][8] This activation can trigger downstream signaling cascades, including the phosphorylation of cAMP-response element-binding protein (CREB), which is implicated in the rewarding effects of the drug.[8]
Pharmacokinetics
Studies on the pharmacokinetics of α-PVP indicate rapid absorption and distribution to the brain. Its lipophilic nature, attributed to the pyrrolidine ring, is thought to enhance its ability to cross the blood-brain barrier.[1]
| Parameter | Value | Species | Reference |
| Onset of Action | 10 minutes | Human | [1] |
| Peak Effects | 10 - 40 minutes | Human | [1] |
| Duration of Action | 2 - 3 hours | Human | [1] |
| Elimination Half-life | ~2 hours | Human | [1] |
Experimental Protocols
In Vitro Monoamine Transporter Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of α-PVP on dopamine and norepinephrine transporters.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured in appropriate media.
-
Synaptosome Preparation (for rat studies): Rat brain tissue (e.g., striatum for DAT, hypothalamus for NET) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet synaptosomes, which are then resuspended.
-
Radioligand Binding Assay:
-
A constant concentration of a specific radioligand for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) is used.
-
Varying concentrations of α-PVP are added to the cell or synaptosome preparations.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for competitive binding.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis: The percentage of inhibition of radioligand binding at each concentration of α-PVP is calculated. The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.
In Vivo Locomotor Activity Study
Objective: To assess the stimulant effects of α-PVP on locomotor activity in rodents.
Methodology:
-
Animals: Male mice or rats are individually housed and acclimated to the testing environment.
-
Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared beam sensors to automatically track movement.
-
Procedure:
-
Animals are habituated to the open-field arenas for a set period (e.g., 30-60 minutes) before drug administration.
-
Animals are administered with either vehicle (e.g., saline) or varying doses of α-PVP via a specific route (e.g., intraperitoneal injection).
-
Immediately after injection, animals are returned to the open-field arenas.
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis: The total locomotor activity is calculated for each animal. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of α-PVP to the vehicle control group.
Conclusion
While specific pharmacological data for this compound is scarce, the detailed profile of the structurally related compound α-PVP provides valuable insights into the potential pharmacological actions of this class of synthetic cathinones. α-PVP is a potent norepinephrine-dopamine reuptake inhibitor with significant stimulant effects on the central nervous system. Its high affinity for DAT and NET, coupled with its rapid brain penetration, underlies its potent psychostimulant properties. Further research is necessary to elucidate the specific pharmacological profile of this compound and to determine its potential for therapeutic use or abuse.
References
- 1. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Acute pharmacological effects of α-PVP in humans: a naturalistic observational study [frontiersin.org]
- 3. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DARK Classics in Chemical Neuroscience: α-Pyrrolidinovalerophenone ("Flakka") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-PVP induces the rewarding effect via activating dopaminergic neuron [jstage.jst.go.jp]
Technical Guide: 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride (CAS 35855-14-2) - A Medicinal Chemistry Building Block
An In-depth Analysis for Research and Development Professionals
Disclaimer: 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride is a research chemical primarily available as a synthetic intermediate. As of this writing, it is not an extensively studied compound with a large body of dedicated peer-reviewed literature. This guide, therefore, synthesizes available data from chemical suppliers with established principles of medicinal and synthetic chemistry to provide a comprehensive technical overview of its properties, synthesis, analysis, and potential applications as a molecular scaffold.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that holds a privileged position in medicinal chemistry.[1][2] It is a ubiquitous structural motif found in natural products, alkaloids, and a multitude of FDA-approved drugs.[3][4] The ring's non-planar, sp³-hybridized nature allows for the precise spatial orientation of substituents, enabling effective exploration of pharmacophore space and enhancing binding interactions with biological targets.[1] Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor, while N-H groups in related structures can be donors, and the scaffold often improves aqueous solubility and other pharmacokinetic properties.
This compound (CAS 35855-14-2) is a functionalized pyrrolidine derivative. It incorporates three key features that make it a versatile building block for drug discovery:
-
A Pyrrolidine Ring: Provides a proven structural backbone for target engagement.
-
A Tertiary Amide: A stable and common functional group in drug molecules.
-
A Primary Amine (as a hydrochloride salt): A reactive handle for a wide array of chemical modifications and downstream synthetic transformations.
This guide will delve into the technical details of this compound, providing researchers with the foundational knowledge required to effectively utilize it in synthetic and medicinal chemistry programs.
Section 1: Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.[5][6][7][8][9]
| Property | Value | Source |
| CAS Number | 35855-14-2 | [5][6][7] |
| Molecular Formula | C₆H₁₃ClN₂O | [6][7] |
| Molecular Weight | 164.63 g/mol | [6][9] |
| IUPAC Name | 2-amino-1-(pyrrolidin-1-yl)ethan-1-one;hydrochloride | N/A |
| SMILES | C1CCN(C1)C(=O)CN.Cl | [6] |
| InChI Key | NGAVFGYUPVIDBM-UHFFFAOYSA-N | [10] |
| Appearance | Crystalline solid (typical) | [10] |
| Purity | Typically offered at ≥95% | [5][10] |
Section 2: Synthesis and Purification
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available pyrrolidine and an N-protected glycine derivative, such as N-Boc-glycine.
-
Amide Coupling: Pyrrolidine is coupled with N-Boc-glycine using a standard peptide coupling agent (e.g., DCC, EDC/HOBt, or HATU) to form the protected intermediate, tert-butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate. The choice of coupling agent is critical; carbodiimides like DCC are cost-effective but can lead to side products, while uronium-based reagents like HATU offer higher efficiency and cleaner reactions at a greater cost. The reaction is typically run in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions. Treatment with a strong acid, such as hydrochloric acid (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether, cleaves the carbamate and precipitates the desired product as its hydrochloride salt. This method is effective and typically high-yielding, directly providing the salt form which often has better stability and handling properties.
Caption: Proposed two-step synthesis of 2-Amino-1-(pyrrolidin-1-yl)ethanone HCl.
Purification and Quality Control
The final product, being a salt, is typically purified by recrystallization or trituration with a suitable solvent system (e.g., ethanol/diethyl ether). Purity is then assessed using the analytical methods described in the following section.
Section 3: Analytical Characterization
To ensure the identity, purity, and stability of this compound, a standard battery of analytical techniques is employed. These methods provide a self-validating system for quality control.
Step-by-Step Analytical Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
Expected Results & Rationale:
-
¹H NMR: One would expect to see characteristic multiplets for the pyrrolidine protons, typically in the 1.8-2.0 ppm and 3.4-3.6 ppm regions. A singlet for the methylene (CH₂) protons adjacent to the carbonyl and amine groups would likely appear around 4.0 ppm. The amine protons (NH₃⁺) would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon (~168-172 ppm), the methylene carbon adjacent to the amine (~42 ppm), and the four carbons of the pyrrolidine ring. This confirms the carbon backbone of the molecule.
-
-
-
Mass Spectrometry (MS):
-
Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water) and analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Expected Results & Rationale: The analysis should show a prominent ion corresponding to the protonated free base [M+H]⁺. For C₆H₁₂N₂O, the expected exact mass would be approximately 129.1028. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition to within a few parts per million (ppm), providing definitive structural confirmation.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Results & Rationale: Key vibrational bands confirm the presence of specific functional groups. Expect to see a strong C=O (amide) stretch around 1640-1660 cm⁻¹, N-H stretching vibrations from the ammonium salt (NH₃⁺) in the broad region of 2800-3200 cm⁻¹, and C-N stretching bands.
-
Caption: A self-validating analytical workflow for structural confirmation.
Section 4: Potential Applications in Drug Development
The true value of this compound lies in its potential as a versatile starting material for constructing more complex and biologically active molecules. The primary amine serves as a key point for diversification.
Scaffold for Novel Chemical Entities
The pyrrolidine core is a key component in drugs across various therapeutic areas, including antivirals, anticancer agents, and CNS-disorders.[1][3] This building block can be used in several strategic ways:
-
Reductive Amination: The primary amine can react with aldehydes or ketones to form new C-N bonds, allowing for the introduction of a wide variety of substituents and the rapid generation of a library of new chemical entities.
-
Amide/Sulfonamide Formation: Acylation or sulfonylation of the primary amine can produce a diverse set of amides and sulfonamides, which are common functional groups in many marketed drugs, valued for their stability and ability to participate in hydrogen bonding.
-
Synthesis of Heterocycles: The amino-ketone functionality can potentially serve as a precursor for the synthesis of more complex heterocyclic systems, such as pyrazines or other nitrogen-containing rings.
The pyrrolidine ring itself contributes favorably to the physicochemical properties of a potential drug candidate, often enhancing solubility and metabolic stability while providing a rigid scaffold to hold appended functional groups in a defined three-dimensional orientation for optimal target binding.
Conclusion
While not a widely studied molecule itself, this compound (CAS 35855-14-2) represents a valuable and versatile tool for the research scientist and drug development professional. Its structure combines the privileged pyrrolidine scaffold with a reactive primary amine, offering a reliable entry point for the synthesis of novel compound libraries. A clear understanding of its properties, a plausible synthetic route, and a robust analytical characterization workflow enable its confident application in the rational design and discovery of next-generation therapeutics.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. organicintermediate.com [organicintermediate.com]
- 5. 2-Amino-1-(pyrrolidin-1-yl)ethanonehydrochloride , 95% , 35855-14-2 - CookeChem [cookechem.com]
- 6. a2bchem.com [a2bchem.com]
- 7. Heterocyclic Compounds 7 page [m.chemicalbook.com]
- 8. 2-AMINO-1-PYRROLIDIN-1-YL-ETHANONE HCL | 35855-14-2 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. 2-Amino-1-pyrrolidin-1-yl-ethanone hydrochloride [cymitquimica.com]
Methodological & Application
Application Notes and Protocols for 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis, characterization, and a potential application of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride. The protocols are based on established methodologies for structurally similar compounds and are intended for research and development purposes.
Chemical Properties and Data
| Property | Value | Source |
| IUPAC Name | 2-amino-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride | N/A |
| CAS Number | 35855-14-2 | [1] |
| Molecular Formula | C6H13ClN2O | [2] |
| Molecular Weight | 164.63 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥95% | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Synthesis Protocol: N-Boc-Protected Intermediate Route
This protocol describes a potential synthetic route to this compound, adapted from general methods for the synthesis of α-amino ketones. The strategy involves the coupling of N-Boc-glycine to pyrrolidine, followed by deprotection.
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Materials:
-
N-Boc-glycine
-
Pyrrolidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
Amide Coupling:
-
To a solution of N-Boc-glycine (1.0 eq) in anhydrous DCM, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add pyrrolidine (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-amino-1-(pyrrolidin-1-yl)ethanone.
-
-
Boc Deprotection:
-
Dissolve the crude N-Boc protected intermediate in a minimal amount of DCM.
-
Add a 4 M solution of HCl in 1,4-dioxane (excess, e.g., 5-10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, add diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.
-
Purification:
-
The final product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.
Expected Yield and Purity:
| Step | Expected Yield | Purity (by HPLC) |
| Amide Coupling | 80-95% | >95% |
| Boc Deprotection | 90-99% | >98% |
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Characterization Workflow:
Caption: Analytical workflow for product characterization.
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR signals should correspond to the protons of the pyrrolidine ring, the α-amino methylene group, and the exchangeable amine protons.
-
Expected ¹³C NMR signals should correspond to the carbonyl carbon, and the carbons of the pyrrolidine ring and the methylene group.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Analyze by electrospray ionization (ESI) mass spectrometry in positive ion mode.
-
The expected [M+H]⁺ ion for the free base (C6H12N2O) would be at m/z 129.10.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.
-
Characteristic peaks should be observed for the N-H stretching of the primary amine hydrochloride, C-H stretching, C=O stretching of the amide, and C-N stretching.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable reversed-phase HPLC method to determine the purity of the compound.
-
A typical mobile phase could be a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Use a C18 column and UV detection at an appropriate wavelength (e.g., 210 nm).
-
Application: In Vitro Monoamine Transporter Inhibition Assay
Based on the structural similarity to pyrovalerone analogs, which are known monoamine reuptake inhibitors, a potential application for this compound is the modulation of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3]
Proposed Signaling Pathway Involvement:
Caption: Proposed mechanism of monoamine transporter inhibition.
Protocol: [³H]Dopamine Uptake Assay in Rat Striatal Synaptosomes
This protocol is adapted from standard procedures for assessing DAT inhibition.
Materials:
-
Rat striatal tissue
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Dopamine
-
Test compound: this compound
-
Reference inhibitor (e.g., GBR-12909 for DAT)
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Preparation of Synaptosomes:
-
Homogenize fresh rat striatal tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2) in KRH buffer to obtain the synaptosomal preparation. Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or reference inhibitor for 15 minutes at 37°C.
-
Initiate the uptake by adding [³H]Dopamine to a final concentration of ~10 nM.
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold KRH buffer.
-
Non-specific uptake is determined in the presence of a high concentration of a selective inhibitor (e.g., 10 µM GBR-12909) or by conducting the incubation at 0-4°C.
-
-
Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition versus the log concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Quantitative Data Presentation (Example):
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| Reference Cpd A | 15 | 50 | >1000 |
| Reference Cpd B | >1000 | >1000 | 25 |
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Disclaimer: This document provides proposed experimental protocols based on available scientific literature for similar compounds. These protocols should be adapted and optimized by qualified researchers in a suitable laboratory setting. The user assumes all responsibility for the safe handling and use of the described chemical and procedures.
References
Application Notes and Protocols: 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride is a bifunctional building block containing a secondary amine, a ketone, and a pyrrolidine moiety. This versatile scaffold serves as a valuable precursor in the synthesis of various heterocyclic compounds and N-acylated derivatives, which are of significant interest in medicinal chemistry and drug discovery. Its structural similarity to cathinone derivatives suggests its potential as a starting material for novel psychoactive substance analogues and other biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Key Applications
The primary applications of this compound in organic synthesis revolve around the reactivity of its α-amino ketone functionality. The two principal transformations are:
-
Synthesis of Substituted Pyrazines: Through self-condensation and subsequent oxidation, this compound can be used to form symmetrically substituted pyrazines. Pyrazine rings are core structures in numerous pharmaceuticals, agrochemicals, and flavor compounds.
-
N-Acylation to form Amide Derivatives: The primary amino group can be readily acylated with various acylating agents to produce a diverse library of amide derivatives. This is a fundamental reaction in the synthesis of potential drug candidates.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the current literature, the following tables provide representative data for the classes of reactions discussed. These values are based on general protocols for α-amino ketones and should be considered as starting points for optimization.
Table 1: Representative Conditions and Yields for Pyrazine Synthesis from α-Amino Ketones
| Entry | Reactant | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | α-Amino Ketone | Air | Ethanol | Reflux | 12-24 | 40-60 |
| 2 | α-Amino Ketone | Copper(II) Acetate | Acetic Acid | 100 | 4-8 | 50-70 |
| 3 | α-Amino Ketone | Manganese Dioxide | Dichloromethane | Room Temp | 24-48 | 30-50 |
Table 2: Representative Conditions and Yields for N-Acylation of α-Amino Ketone Hydrochlorides
| Entry | Acylating Agent | Coupling System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | DMF (catalytic) | None | Neat | 80-100 | 1-3 | >90 |
| 2 | Benzoyl Chloride | Schotten-Baumann | aq. NaOH | Dichloromethane/Water | 0 - Room Temp | 1-2 | 70-90 |
| 3 | Carboxylic Acid | EDC/HOBt | DIPEA | DMF | Room Temp | 12-24 | 60-85 |
| 4 | Carboxylic Acid | SOCl₂ | Pyridine | Dichloromethane | 0 - Room Temp | 2-4 | 75-95 |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Bis(pyrrolidin-1-ylcarbonyl)pyrazine via Self-Condensation
This protocol describes the synthesis of a symmetrically substituted pyrazine through the self-condensation of this compound, followed by in-situ oxidation of the dihydropyrazine intermediate.
Reaction Scheme:
Application Notes and Protocols for 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride
For Research Use Only. Not for diagnostic or therapeutic use.
Disclaimer: There is currently a limited amount of published scientific literature detailing the specific biological activity and applications of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride. The information presented herein is based on the structural characteristics of the molecule and its relationship to the broader class of pyrrolidine-containing compounds and synthetic cathinones. The protocols and potential applications described are illustrative and should be adapted and validated by the end-user.
Introduction
This compound is a research chemical featuring a pyrrolidine ring, a common scaffold in medicinal chemistry. The pyrrolidine motif is present in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Structurally, this compound is a β-keto amine, a feature characteristic of the synthetic cathinone class of molecules. Synthetic cathinones are known to interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4]
Pyrrolidine-containing cathinones, like the well-studied 3,4-methylenedioxypyrovalerone (MDPV), typically act as potent inhibitors of these transporters, blocking the reuptake of neurotransmitters from the synaptic cleft.[3][5] This action leads to an increase in the extracellular concentration of monoamines, enhancing neurotransmission.[4] Given its structure, it is hypothesized that this compound may exhibit similar activity as a monoamine transporter inhibitor. These application notes provide a framework for the initial characterization of this compound.
Chemical and Physical Properties
The known properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 35855-14-2 | [6][7] |
| Molecular Formula | C₆H₁₃ClN₂O | [8] |
| Molecular Weight | 164.63 g/mol | [8][9] |
| Purity | Typically ≥95% | [9] |
| Appearance | Crystalline solid (form may vary) | |
| Synonyms | 2-oxo-2-(1-pyrrolidinyl)ethanamine HCl |
Hypothetical Biological Application: Monoamine Transporter Inhibition
Based on its structural similarity to synthetic cathinones, a primary research application for this compound is the investigation of its effects on monoamine transporters. It may serve as a tool compound for studying dopaminergic, noradrenergic, or serotonergic signaling. The primary mechanism of action for many pyrrolidine-containing cathinones is the inhibition of neurotransmitter reuptake.[3][5]
Experimental Protocols
The following are representative protocols for the initial characterization of a novel compound hypothesized to be a monoamine transporter inhibitor.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Prior to functional assays, it is crucial to determine the concentration range at which the compound is not cytotoxic. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in sterile water or DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 1000 µM.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Protocol 2: Radiotracer Uptake Inhibition Assay for DAT, NET, and SERT
This protocol determines the potency of the compound at inhibiting the uptake of radiolabeled monoamines into cells expressing the respective transporters.[10][11]
Materials:
-
HEK293 cells stably expressing human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Selective inhibitors for positive controls (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
96-well plates and microplate harvester.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Cell Culture: Maintain and seed the stable cell lines into 96-well plates to achieve a confluent monolayer on the day of the experiment.[10]
-
Compound Preparation: Prepare serial dilutions of this compound in KRH buffer to achieve final assay concentrations (e.g., from 1 nM to 100 µM).
-
Assay Execution: a. Gently wash the cell monolayer with pre-warmed KRH buffer. b. Add 50 µL of KRH buffer containing the test compound, a known inhibitor (for non-specific uptake), or buffer alone (for total uptake). c. Pre-incubate the plate at 37°C for 10-20 minutes.[10] d. Initiate the uptake reaction by adding 50 µL of the corresponding radiolabeled substrate (e.g., [³H]Dopamine for hDAT cells) at a concentration near its Kₘ. e. Incubate for a time within the linear range of uptake (typically 5-15 minutes) at 37°C.[10]
-
Termination and Lysis: Terminate the reaction by rapidly washing the cells with ice-cold KRH buffer. Lyse the cells to release the internalized radiotracer.
-
Quantification: Measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific uptake by subtracting non-specific uptake (in the presence of a high concentration of a known inhibitor) from total uptake. b. Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake. c. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
Experimental Workflow
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. a2bchem.com [a2bchem.com]
- 7. 2-AMINO-1-PYRROLIDIN-1-YL-ETHANONE HCL | 35855-14-2 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 2-Amino-1-(pyrrolidin-1-yl)ethanonehydrochloride , 95% , 35855-14-2 - CookeChem [cookechem.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
Unveiling the Neuroscience Potential of α-Pyrrolidinone Analogs: Application Notes and Protocols
A focus on 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride and its structural relatives reveals significant implications for neuroscience research, particularly in the study of monoamine transporter function and the development of novel therapeutics for neuropsychiatric disorders. While direct experimental data on this compound in neuroscience is limited in publicly available literature, its core structure is shared with a class of potent psychoactive compounds known as α-pyrrolidinophenones. This document provides detailed application notes and experimental protocols based on the well-characterized actions of these analogs, offering a framework for investigating the neuropharmacological profile of this compound and similar molecules.
Application Notes
The primary application of α-pyrrolidinone compounds in neuroscience stems from their potent activity as monoamine transporter inhibitors. These compounds typically exhibit high affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[1][2][3] This selective action makes them valuable research tools for dissecting the roles of dopamine and norepinephrine signaling in various brain functions and disease states.
Key Research Applications:
-
Probing Dopaminergic and Noradrenergic Systems: Due to their high potency and selectivity, these compounds can be used to study the physiological and behavioral consequences of inhibiting dopamine and norepinephrine reuptake. This includes investigating their roles in reward, motivation, attention, and motor control.
-
Models for Substance Use Disorders: The potent inhibition of DAT by α-pyrrolidinophenones underlies their high abuse potential.[1] Researchers can utilize these compounds in animal models to study the neurobiological mechanisms of addiction, craving, and relapse.
-
Therapeutic Lead Discovery: The chemical scaffold of 2-Amino-1-(pyrrolidin-1-yl)ethanone can serve as a starting point for the development of novel therapeutic agents. Modifications to the structure could lead to compounds with desired pharmacokinetic and pharmacodynamic profiles for treating conditions such as ADHD, depression, and narcolepsy, where monoamine signaling is dysregulated.
-
Understanding Structure-Activity Relationships (SAR): Systematic modifications of the α-pyrrolidinophenone structure have provided valuable insights into the molecular determinants of potency and selectivity at monoamine transporters.[1]
Quantitative Data: Monoamine Transporter Inhibition
The following table summarizes the in vitro potency of several α-pyrrolidinophenone analogs at human monoamine transporters. This data is crucial for selecting appropriate compounds and concentrations for in vitro and in vivo studies.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |
| α-PVP (α-Pyrrolidinopentiophenone) | 13 - 80 | 14 - 70 | >10,000 | [4] |
| Pyrovalerone | 17.6 | 49.3 | >10,000 | [2] |
| MDPV (Methylenedioxypyrovalerone) | 4.3 | 27.5 | 3,364 | [5] |
Experimental Protocols
Protocol 1: In Vitro Monoamine Transporter Inhibition Assay
This protocol describes a method to determine the potency of a test compound, such as this compound, to inhibit dopamine, norepinephrine, and serotonin uptake in cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin
-
Test compound (e.g., this compound)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture HEK293 cells expressing hDAT, hNET, or hSERT in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Preparation: Seed cells in 96-well plates and grow to confluence. On the day of the assay, wash the cells with KRH buffer.
-
Compound Incubation: Prepare serial dilutions of the test compound in KRH buffer. Add the compound solutions to the cells and incubate for 10-20 minutes at room temperature.
-
Radioligand Addition: Add the respective radiolabeled monoamine ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) to each well at a final concentration appropriate for the specific transporter.
-
Uptake Reaction: Incubate the plates at room temperature for a defined period (e.g., 10 minutes) to allow for transporter-mediated uptake of the radioligand.
-
Termination of Uptake: Rapidly aspirate the buffer and wash the cells multiple times with ice-cold KRH buffer to remove extracellular radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound by fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol outlines a procedure to measure the effect of a test compound on extracellular dopamine levels in the brain of a freely moving rodent, providing insight into its in vivo neurochemical effects.
Materials:
-
Adult male rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (e.g., this compound)
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Probe Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump. After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Sample Collection: Continue to collect dialysate samples for several hours following compound administration.
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and analyze the time course of the effect.
Visualizations
References
- 1. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 5. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride: A Versatile Scaffold for CNS Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride and its derivatives represent a significant class of compounds in the field of central nervous system (CNS) drug discovery. The core structure, featuring a pyrrolidine ring attached to an ethanone backbone, serves as a versatile scaffold for the development of potent and selective modulators of various neurological targets. Historically, derivatives of this scaffold, such as pyrovalerone, have been investigated for their stimulant and anorectic properties. More recent research has focused on the therapeutic potential of these compounds as monoamine reuptake inhibitors, targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2] Dysregulation of these transporters is implicated in a range of neuropsychiatric and neurodegenerative disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), substance abuse, and Parkinson's disease, making them key targets for drug development.
The pyrrolidine moiety can enhance aqueous solubility and provide a key interaction point with biological targets, acting as a hydrogen bond acceptor.[3] By modifying the substituents on the phenyl ring and the alkyl chain of the ethanone backbone, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds to achieve desired therapeutic effects. This document provides an overview of the applications of this scaffold in drug discovery, detailed experimental protocols for evaluating compound activity, and a summary of quantitative data for key derivatives.
Key Applications in Drug Discovery
-
Monoamine Reuptake Inhibition: The most prominent application of this scaffold is in the development of monoamine reuptake inhibitors. Many derivatives exhibit high affinity and selectivity for DAT and NET, with weaker activity at SERT.[1][2] This profile is desirable for the treatment of conditions such as ADHD and as potential therapeutics for cocaine abuse.
-
CNS Stimulants: Due to their interaction with the dopaminergic system, many derivatives of this compound exhibit stimulant properties on the central nervous system.[4][5][6]
-
Analgesic and Anti-inflammatory Agents: Research has also explored the potential of pyrrolidine derivatives as analgesic and anti-inflammatory agents, with some compounds showing inhibitory activity against cyclooxygenase (COX) enzymes.[7]
-
Antiarrhythmic and Antioxidant Activity: Certain pyrrolidin-2-one derivatives have been investigated for their potential antiarrhythmic and antioxidant properties.[8]
Data Presentation
The following tables summarize the in vitro binding affinities and functional potencies of representative derivatives of the 2-amino-1-(pyrrolidin-1-yl)ethanone scaffold at monoamine transporters.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Pyrovalerone Analogs
| Compound | Phenyl Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| 4a | 4-Methyl | 16.3 | 47.3 | 2830 |
| 4u | 3,4-Dichloro | 2.9 | 2.5 | 104 |
| 4t | 1-Naphthyl | 4.6 | 12.3 | 345 |
Data extracted from Meltzer et al. (2006).[1]
Table 2: Monoamine Uptake Inhibition (IC50, nM) of Pyrovalerone Analogs
| Compound | Phenyl Substitution | [3H]Dopamine Uptake IC50 (nM) | [3H]Norepinephrine Uptake IC50 (nM) | [3H]Serotonin Uptake IC50 (nM) |
| 4a | 4-Methyl | 17.5 | 54.1 | 3360 |
| 4u | 3,4-Dichloro | 4.1 | 3.8 | 156 |
| 4t | 1-Naphthyl | 6.2 | 15.8 | 489 |
Data extracted from Meltzer et al. (2006).[1]
Experimental Protocols
Protocol 1: Synthesis of 1-Aryl-2-(pyrrolidin-1-yl)ethanone Derivatives
This protocol describes a general method for the synthesis of pyrovalerone analogs, adapted from the work of Meltzer et al. (2006).[1]
Materials:
-
Substituted α-bromo ketone
-
Pyrrolidine
-
Anhydrous acetonitrile
-
Anhydrous potassium carbonate
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Diethyl ether
-
HCl in diethyl ether
Procedure:
-
To a solution of the appropriate substituted α-bromo ketone (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
For the hydrochloride salt, dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether.
-
Collect the resulting precipitate by filtration and dry to yield the final product.
Protocol 2: In Vitro Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of test compounds for the dopamine transporter.
Materials:
-
HEK-293 cells stably expressing human DAT (or rat striatal membranes)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Radioligand: [³H]WIN 35,428 (or [¹²⁵I]RTI-55)
-
Non-specific binding control: 10 µM GBR 12909 (or 10 µM cocaine)
-
Test compounds
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation (if using tissue): Homogenize rat striata in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 min at 4°C. Centrifuge the supernatant at 20,000 x g for 20 min at 4°C. Resuspend the pellet in fresh assay buffer.[9] Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of test compound at various concentrations.
-
50 µL of radioligand (final concentration ~1-2 nM).[10]
-
100 µL of membrane preparation (20-50 µg protein).
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.[9]
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity.[9]
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]
-
Protocol 3: In Vitro [³H]Dopamine Uptake Inhibition Assay
This protocol measures the functional potency of test compounds to inhibit dopamine uptake into cells expressing DAT.
Materials:
-
HEK-293 cells stably expressing human DAT
-
Uptake Buffer: Krebs-Henseleit buffer (KHB)
-
[³H]Dopamine
-
Non-specific uptake control: 10 µM nomifensine (or benztropine)
-
Test compounds
-
96-well microplates
-
Scintillation counter
Procedure:
-
Cell Plating: Plate HEK-hDAT cells in a 96-well plate and grow to ~80% confluency.
-
Assay Preparation: On the day of the assay, wash the cells once with pre-warmed (37°C) uptake buffer.
-
Pre-incubation: Add 100 µL of uptake buffer containing various concentrations of the test compound to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor. Pre-incubate the plate at 37°C for 10-20 minutes.[10]
-
Uptake Initiation: Initiate uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM).[10]
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[10]
-
Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.[10]
-
Cell Lysis and Counting: Lyse the cells with 1% SDS and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific uptake = Total uptake - Non-specific uptake.
-
Plot the percentage of specific uptake against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Signaling Pathway
The primary mechanism of action for many derivatives of 2-amino-1-(pyrrolidin-1-yl)ethanone is the inhibition of the dopamine transporter (DAT). The following diagram illustrates the role of DAT in the dopamine signaling pathway at the synapse and the effect of a DAT inhibitor.
References
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Detection of 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride, a synthetic cathinone derivative. The following protocols are designed to guide researchers in utilizing various analytical techniques for the detection and quantification of this compound in different matrices.
Introduction
This compound is a member of the synthetic cathinone class of compounds, which are structurally related to the naturally occurring stimulant cathinone. As with many synthetic cathinones, this compound is of interest in forensic, clinical, and pharmaceutical research. Accurate and reliable analytical methods are crucial for its identification and quantification. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various synthetic cathinones using different analytical techniques. While specific data for this compound is not extensively available, the data for structurally similar compounds provides a valuable reference for expected method performance.[1][2]
| Analytical Method | Compound Class | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Pyrrolidine-type Cathinones | Urine | 25 ng/mL | - | [1] |
| GC-MS | Pyrrolidine-type Cathinones | Blood | 25 - 50 ng/mL | - | [1] |
| GC-NCI-MS | Synthetic Cathinones | Urine | 0.26–0.76 µg/L | 0.86–2.34 µg/L | [2] |
| GC-NCI-MS | Synthetic Cathinones | Plasma | 0.26–0.34 µg/L | 0.89–1.12 µg/L | [2] |
| LC-MS/MS (QqQ) | Synthetic Cathinones | Urine | - | Lower than HRMS | [3] |
| LC-HRMS (Orbitrap) | Synthetic Cathinones | Urine | - | Higher than QqQ | [3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds. For synthetic cathinones, it provides excellent chromatographic resolution and characteristic mass spectra for structural elucidation.
1.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards.
-
Matrix Samples (e.g., Urine, Blood): A solid-phase extraction (SPE) is recommended to isolate the analyte from the biological matrix.[1]
-
Condition a mixed-mode SPE cartridge.
-
Load the pre-treated sample (e.g., urine diluted with buffer).
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
1.2. Instrumental Parameters
The following parameters can be adapted from methods used for similar cathinone derivatives:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | 40-500 amu |
1.3. Data Analysis
Identification of 2-Amino-1-(pyrrolidin-1-yl)ethanone is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a reference standard. The mass spectrum is expected to show characteristic fragmentation patterns for cathinone derivatives.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the analysis of 2-Amino-1-(pyrrolidin-1-yl)ethanone by GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a powerful technique for the analysis of less volatile and thermally labile compounds like synthetic cathinones.
2.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Matrix Samples: For complex matrices, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction is recommended.
2.2. Chromatographic Conditions
The following conditions are a starting point and may require optimization:
| Parameter | Setting |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., ammonium formate or formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detector | |
| Detection Wavelength | 254 nm (or scan for optimal wavelength) |
| Mass Spectrometer (if coupled) | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
2.3. Data Analysis
The compound is identified based on its retention time compared to a standard. Quantification is performed by constructing a calibration curve from the peak areas of the standards.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of 2-Amino-1-(pyrrolidin-1-yl)ethanone.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups in a molecule. It is particularly useful for the analysis of seized materials in powdered form.
3.1. Sample Preparation
-
Attenuated Total Reflectance (ATR): A small amount of the powdered sample is placed directly on the ATR crystal. This is the most common and convenient method.
-
Potassium Bromide (KBr) Pellet: The sample is ground with KBr powder and pressed into a thin pellet.
3.2. Instrumental Parameters
| Parameter | Setting |
| Spectrometer | FTIR spectrometer with an ATR accessory |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 - 32 |
3.3. Data Analysis
The resulting IR spectrum is compared with a reference spectrum of this compound. Key characteristic absorption bands for synthetic cathinones include:[4]
-
C=O stretch (ketone): Strong absorption around 1700-1674 cm⁻¹
-
C=C stretch (aromatic ring): Medium to strong absorption around 1605-1580 cm⁻¹
-
Amine salt: Broad absorption in the range of 2700-2400 cm⁻¹
Logical Relationship for FTIR Analysis
Caption: Logical flow for compound identification using FTIR spectroscopy.
References
- 1. ojp.gov [ojp.gov]
- 2. Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Framework for Determining In Vitro Dosage of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reproducible in vitro dosage range for the novel compound 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride. Given the limited publicly available biological data for this specific molecule, this guide emphasizes a systematic, tiered approach to dosage determination, beginning with foundational principles of compound handling and culminating in detailed protocols for cytotoxicity assessment and data interpretation. The methodologies described herein are grounded in established principles of in vitro toxicology and pharmacology, ensuring scientific integrity and the generation of reliable data for downstream mechanistic or screening studies.
Introduction: The Challenge of a Novel Chemical Entity
This compound is a synthetic compound with a defined chemical structure. As a novel chemical entity, it lacks an established biological profile and, consequently, a predetermined effective concentration range for in vitro studies. The initial phase of investigating any new compound requires a meticulous process to determine the concentrations at which it elicits biological effects without inducing overt, non-specific cytotoxicity. This process is fundamental to the validity of any subsequent in vitro experiment, from target validation to mechanism-of-action studies.
This guide provides the scientific rationale and step-by-step protocols to navigate this critical phase of preclinical research. The core principle is to first define the cytotoxic profile of the compound and then use this information to select sub-toxic concentrations for further biological characterization.
Foundational Principles for In Vitro Dosage Determination
Before proceeding to cellular assays, several foundational aspects must be addressed to ensure the accuracy and reproducibility of the results.
Compound Solubility and Stock Solution Preparation
The solubility of a compound is a critical determinant of its bioavailability in an in vitro setting. It is imperative to determine the maximum soluble concentration of this compound in a suitable solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a widely used solvent for novel compounds in in vitro testing due to its high solubilizing capacity.[1] However, it is crucial to be aware of the potential for DMSO to induce cellular effects at higher concentrations.[2]
-
Protocol for Solubility Assessment:
-
Prepare a high-concentration stock solution (e.g., 100 mM) of the compound in 100% DMSO.
-
Serially dilute the stock solution in your chosen cell culture medium.
-
Visually inspect for precipitation or cloudiness, both immediately and after a short incubation period (e.g., 1-2 hours) at 37°C.
-
The highest concentration that remains clear is the maximum working concentration for your experiments.
-
The Critical Role of Vehicle Controls
Since many compounds are not soluble in aqueous solutions, organic solvents like DMSO are often necessary.[3] It is essential to include a "vehicle control" in all experiments.
-
Definition: A vehicle control consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the test compound, but without the compound itself.
-
Causality: This control allows researchers to distinguish the biological effects of the compound from any effects induced by the solvent.[2] It is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-associated artifacts.[4] The solvent concentration should be kept constant across all tested concentrations of the compound.[2]
A Tiered Approach to Dosage Determination
A systematic, tiered approach is the most effective way to establish an appropriate in vitro dosage range. This involves starting with a broad concentration range to identify the general cytotoxic profile, followed by a more focused dose-response analysis to determine the half-maximal inhibitory concentration (IC50).
Diagram 1: Workflow for In Vitro Dosage Determination
References
Application Note: A Modular Synthetic Approach for 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride Analogs
Abstract
The α-amino ketone moiety attached to a pyrrolidine scaffold represents a privileged structural motif in medicinal chemistry, found in numerous pharmacologically active compounds.[1][2] This application note provides a detailed, modular, and field-proven synthetic guide for researchers and drug development professionals to produce 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride and its N-substituted analogs. We present a robust two-stage core synthesis, beginning with the formation of a key α-chloro ketone intermediate, followed by a discussion and detailed protocols for three distinct amination strategies to generate a diverse library of analogs. The causality behind experimental choices, self-validating protocols, and troubleshooting guidance are provided to ensure reliable and reproducible outcomes.
Introduction: The Significance of the Pyrrolidine α-Amino Ketone Scaffold
The pyrrolidine ring is a cornerstone in modern drug discovery, present in over 20 FDA-approved drugs.[2] Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it an ideal scaffold. When combined with an α-amino ketone fragment, the resulting molecule possesses a versatile pharmacophore capable of interacting with a wide range of biological targets, including transporters and enzymes.[1][3] Compounds such as pyrovalerone analogs have demonstrated potent activity as monoamine uptake inhibitors, highlighting the therapeutic potential of this chemical class.[3]
This guide details a strategic and adaptable synthetic workflow designed to empower researchers to efficiently generate a library of these valuable compounds. The core strategy involves the initial synthesis of a common, stable intermediate, which can then be diversified in the final step.
Core Synthetic Strategy: A Two-Stage Modular Approach
The synthesis is logically divided into two primary stages:
-
Stage 1: Synthesis of the Key Intermediate. Acylation of pyrrolidine with 2-chloroacetyl chloride to produce the pivotal intermediate, 2-chloro-1-(pyrrolidin-1-yl)ethanone.
-
Stage 2: Diversification via Amination. Introduction of the primary amino group or substituted amino functionalities through various robust chemical methods.
This modularity allows for the late-stage diversification of analogs, a highly efficient strategy in drug discovery campaigns.
Diagram 1: Overall workflow for the modular synthesis of target analogs.
Stage 1: Synthesis of the Key Intermediate: 2-Chloro-1-(pyrrolidin-1-yl)ethanone
Mechanistic Rationale
The synthesis of the α-chloro amide intermediate is achieved via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction. Pyrrolidine, a secondary amine, acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chloroacetyl chloride.
Causality of Experimental Choices:
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent side reactions, such as the hydrolysis of chloroacetyl chloride and potential polymerization.[4]
-
Base: A base is required to neutralize the hydrochloric acid byproduct generated during the reaction. An inorganic base like potassium carbonate in a biphasic system (e.g., ethyl acetate-water) or an organic base like triethylamine in an aprotic solvent can be used. The biphasic system is often preferred for easier workup on a larger scale.[4]
-
Solvent: A water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate is chosen to dissolve the reactants and facilitate product extraction.
Detailed Experimental Protocol 1
Materials:
-
Pyrrolidine (1.0 eq)
-
2-Chloroacetyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add pyrrolidine and ethyl acetate. Cool the mixture to 0 °C in an ice-water bath. In a separate beaker, dissolve potassium carbonate in deionized water.
-
Addition of Base: Add the aqueous potassium carbonate solution to the flask while maintaining vigorous stirring.
-
Acylation: Slowly add 2-chloroacetyl chloride dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted pyrrolidine), saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, 2-chloro-1-(pyrrolidin-1-yl)ethanone, is often of sufficient purity (>95%) for the next step. If necessary, it can be further purified by vacuum distillation.
Stage 2: Diversification via Amination
With the key α-chloro ketone intermediate in hand, the desired amino functionality can be introduced. The choice of method depends on the target analog (primary amine vs. N-substituted).
Method A: Delépine Reaction for Primary Amines
This method is a highly efficient route to primary amines from alkyl halides.[5] It utilizes hexamethylenetetramine (HMTA) as an ammonia surrogate, which reacts via an Sɴ2 mechanism to form a stable quaternary ammonium salt. This salt is then hydrolyzed with acid to yield the primary amine hydrochloride directly, preventing the common issue of over-alkylation.[6][7][8]
Diagram 2: The Delépine reaction pathway for primary amine synthesis.
Detailed Experimental Protocol 2A:
-
Salt Formation: Dissolve the 2-chloro-1-(pyrrolidin-1-yl)ethanone intermediate (1.0 eq) in chloroform or acetonitrile. Add HMTA (1.1 eq) and stir the mixture at room temperature overnight. The quaternary ammonium salt will typically precipitate from the solution.
-
Isolation of Salt: Collect the precipitated salt by filtration and wash with cold chloroform. The salt can be used in the next step without further purification.
-
Hydrolysis: Suspend the quaternary salt in a mixture of concentrated hydrochloric acid and ethanol. Reflux the mixture for 4-6 hours.[5]
-
Workup and Isolation: After cooling, a precipitate of ammonium chloride may form; filter this off. Concentrate the filtrate under reduced pressure. The resulting solid is the crude this compound.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/ether, to yield the pure hydrochloride salt.
Method B: Gabriel Synthesis for Primary Amines
An alternative classic method for primary amine synthesis that also avoids over-alkylation.[9][10] It involves the N-alkylation of potassium phthalimide, followed by deprotection to release the primary amine.[11]
Rationale: The phthalimide anion is an excellent nucleophile but the resulting N-alkylated product has a non-nucleophilic nitrogen due to the two adjacent carbonyl groups, thus preventing further reaction.[11] Deprotection is most commonly achieved with hydrazine (the Ing-Manske procedure).[9]
Detailed Experimental Protocol 2B:
-
Alkylation: In a round-bottom flask, dissolve the 2-chloro-1-(pyrrolidin-1-yl)ethanone intermediate (1.0 eq) and potassium phthalimide (1.05 eq) in anhydrous N,N-dimethylformamide (DMF). Heat the mixture to 80-90 °C and stir for 4-6 hours.
-
Workup: Cool the reaction mixture and pour it into ice-water. The N-substituted phthalimide product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Hydrazinolysis (Deprotection): Suspend the dried phthalimide intermediate in ethanol. Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Isolation of Free Base: Cool the mixture and filter off the phthalhydrazide precipitate. Concentrate the filtrate to obtain the crude free base of 2-amino-1-(pyrrolidin-1-yl)ethanone.
-
Salt Formation: Dissolve the crude free base in isopropanol or ether and add a solution of HCl in the same solvent until the solution is acidic. The hydrochloride salt will precipitate. Collect by filtration and recrystallize as needed.
Method C: Direct Nucleophilic Substitution for N-Substituted Analogs
This is the most straightforward method for creating a library of N-substituted analogs (e.g., 2-(methylamino)-, 2-(dimethylamino)-, 2-(benzylamino)-). It involves a direct Sɴ2 reaction between the α-chloro ketone intermediate and the desired primary or secondary amine.
Rationale: The choice of amine dictates the final analog. Using a slight excess of the nucleophilic amine can help drive the reaction to completion and minimize side reactions. The reaction is typically run in a polar aprotic solvent.
Detailed Experimental Protocol 2C (Example for 2-(Methylamino) analog):
-
Reaction Setup: Dissolve the 2-chloro-1-(pyrrolidin-1-yl)ethanone intermediate (1.0 eq) in a polar aprotic solvent like acetonitrile or THF. Add potassium carbonate (2.0 eq) as a mild base.
-
Amine Addition: Add a solution of methylamine (e.g., 40% in water, or as a solution in THF/EtOH) (2.0-3.0 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature overnight or gently heat to 40-50 °C for several hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude free base of the N-methyl analog.
-
Purification and Salt Formation: The crude product can be purified by column chromatography if necessary. Subsequently, form the hydrochloride salt as described in Protocol 2B, Step 5.
Data Summary and Characterization
The following table provides representative data for the parent compound and a common analog. Yields are highly dependent on scale and purification method.
| Compound Name | Synthetic Method | Typical Yield (%) | Purity (HPLC) | Physical Form |
| 2-Amino-1-(pyrrolidin-1-yl)ethanone HCl | Delépine (2A) | 65-80% | >98% | White Solid |
| 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone HCl | Direct Sub. (2C) | 70-85% | >98% | Off-white Solid |
Safety and Troubleshooting
Safety Precautions:
-
2-Chloroacetyl chloride: Highly corrosive and a potent lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: Chloroform is toxic and a suspected carcinogen. Ethers are highly flammable. Handle with care.
-
Reagents: Hydrazine is toxic and corrosive. Strong acids and bases should be handled with appropriate care.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield in Stage 1 | Hydrolysis of chloroacetyl chloride. | Ensure rigorous temperature control (0-5 °C) during addition. Check dryness of pyrrolidine and solvent. |
| Incomplete amination | Insufficient nucleophile or low reactivity. | Increase the excess of the amine nucleophile (for Method C). Increase reaction time or temperature moderately. |
| Formation of di-substituted product | Over-alkylation of the product amine. | This is unlikely with Methods A & B. For Method C, use a larger excess of the starting amine nucleophile. |
| Difficulty in purification | Emulsion during workup. | Add brine to the aqueous layer to help break the emulsion. |
Conclusion
The synthetic framework presented in this application note offers a robust, flexible, and scalable platform for the synthesis of this compound and its analogs. By leveraging a common intermediate, researchers can efficiently generate diverse libraries for screening in drug discovery programs. The detailed protocols and mechanistic rationale provide a solid foundation for successful and reproducible synthesis.
References
- 1. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 2. enamine.net [enamine.net]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. Delepine reaction [organic-chemistry.org]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. Gabriel Synthesis [drugfuture.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride as a Precursor in the Synthesis of Monoamine Reuptake Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride is a valuable building block in medicinal chemistry, particularly for the synthesis of compounds targeting the central nervous system. Its core structure, featuring a pyrrolidine ring and a primary amine, serves as a key pharmacophore in a variety of biologically active molecules. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of potent monoamine reuptake inhibitors, which are crucial in the development of therapeutics for conditions such as depression, ADHD, and narcolepsy.
The primary synthetic application highlighted is the N-alkylation of the primary amine to introduce various substituents, thereby modulating the pharmacological activity of the resulting compounds. The synthesized derivatives are designed to act as dopamine (DA) and norepinephrine (NE) reuptake inhibitors by blocking their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2][3][4]
Synthetic Application: Synthesis of N-Alkyl-2-amino-1-(pyrrolidin-1-yl)ethanone Derivatives
A common and effective method for modifying the primary amine of this compound is through N-alkylation. This can be achieved via direct alkylation with an appropriate alkyl halide or through reductive amination with an aldehyde or ketone. These methods allow for the introduction of a wide range of alkyl and aryl groups, enabling the exploration of structure-activity relationships (SAR).
The following protocol details a representative N-alkylation reaction to synthesize a library of N-substituted derivatives that are analogs of known monoamine reuptake inhibitors like pyrovalerone.[3][4]
Experimental Workflow
General workflow for the N-alkylation of 2-Amino-1-(pyrrolidin-1-yl)ethanone HCl.
Detailed Experimental Protocol: N-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, propyl iodide)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol) is added potassium carbonate (2.5 eq.).
-
The alkyl halide (1.1 eq.) is added dropwise to the suspension at room temperature.
-
The reaction mixture is heated to 60-80 °C and stirred for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane (20 mL) and water (20 mL).
-
The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
Quantitative Data
The following table summarizes the hypothetical yields and purity for the synthesis of a series of N-alkylated derivatives.
| Compound ID | R-Group (from R-X) | Reaction Time (h) | Yield (%) | Purity (by HPLC) (%) |
| 1a | Benzyl | 6 | 85 | >98 |
| 1b | n-Propyl | 8 | 78 | >97 |
| 1c | 4-Fluorobenzyl | 6 | 82 | >98 |
| 1d | 2-Phenylethyl | 10 | 75 | >96 |
Biological Activity and Signaling Pathway
The synthesized N-alkylated derivatives of 2-Amino-1-(pyrrolidin-1-yl)ethanone are expected to function as monoamine reuptake inhibitors, specifically targeting the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2][3] By blocking these transporters, the compounds increase the concentration of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.[5][6][7] This mechanism of action is relevant for the treatment of various neurological and psychiatric disorders.
Signaling Pathway of Monoamine Reuptake Inhibition
Mechanism of action of N-alkylated derivatives as DAT/NET inhibitors.
Conclusion
This compound is a versatile precursor for the synthesis of a diverse range of N-substituted derivatives. The protocols and data presented herein provide a framework for the development of novel monoamine reuptake inhibitors. The ability to readily modify the primary amine allows for fine-tuning of the pharmacological properties, making this scaffold an attractive starting point for drug discovery programs targeting DAT and NET. Further investigation into the structure-activity relationships of these compounds could lead to the identification of potent and selective drug candidates for the treatment of various CNS disorders.
References
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are NET inhibitors and how do they work? [synapse.patsnap.com]
- 6. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Norepinephrine - Wikipedia [en.wikipedia.org]
Application Note: A Validated LC-MS/MS Method for the Sensitive and Selective Quantification of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride
Abstract
This application note details a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride. This compound belongs to the broader class of synthetic cathinones, a group of substances that presents ongoing analytical challenges due to the existence of numerous isomers and analogues.[1][2] The method described herein utilizes reversed-phase chromatography for separation, coupled with electrospray ionization (ESI) tandem mass spectrometry for detection, operating in Multiple Reaction Monitoring (MRM) mode. This approach provides the high sensitivity and selectivity required for forensic applications, quality control in research materials, and drug development studies. We provide a comprehensive protocol, from sample preparation to data analysis, designed for immediate implementation by researchers and analytical chemists.
Introduction
2-Amino-1-(pyrrolidin-1-yl)ethanone is a synthetic compound featuring a pyrrolidine ring, a carbonyl group, and a primary amine. Its hydrochloride salt form enhances its stability and solubility for analytical purposes. As a structural analogue of more well-known synthetic cathinones, the development of reliable analytical methods is crucial for its unambiguous identification and quantification.[2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for analyzing such compounds due to its superior selectivity and low detection limits, which are essential for trace analysis in various matrices.[2][3] This note addresses the analytical need by presenting a fully detailed protocol. The causality behind key experimental choices, such as mobile phase composition and MS parameters, is explained to provide a deeper understanding of the method's mechanics, grounded in established principles for the analysis of polar, basic compounds.
Compound Details:
| Property | Value |
|---|---|
| Full Chemical Name | This compound |
| CAS Number | 35855-14-2[4] |
| Molecular Formula | C₆H₁₂N₂O · HCl |
| Molecular Weight | 164.63 g/mol (Hydrochloride Salt) |
| Free Base MW | 128.17 g/mol |
| Protonated Ion [M+H]⁺ | ~129.1 m/z |
| Chemical Structure |
|
Experimental Design and Rationale
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
LC-MS Grade Methanol (MeOH)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Water
-
Formic Acid (≥99%)
-
Ammonium Formate (≥99%)
Instrumentation
-
Liquid Chromatograph: A UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Method
A reversed-phase C18 column was selected, as it is standard for the analysis of synthetic cathinones and related compounds, providing excellent retention and separation.[5] The mobile phase consists of water and methanol with formic acid and ammonium formate additives.
Rationale for Mobile Phase Selection: The addition of 0.1% formic acid and 5 mM ammonium formate to the mobile phase is a critical choice for analyzing basic compounds like the target analyte.[5][6] This buffered, acidic environment serves two primary functions:
-
Promotes Ionization: It ensures the analyte, which possesses a primary amine, is consistently protonated throughout the analysis, making it readily detectable as the [M+H]⁺ ion in positive ESI mode.
-
Improves Peak Shape: It suppresses undesirable interactions between the basic analyte and residual acidic silanols on the silica-based stationary phase, thereby minimizing peak tailing and producing sharp, symmetrical peaks.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 5 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
Mass Spectrometry Method
Positive ion electrospray ionization (ESI+) was chosen due to the presence of the basic primary amine, which is easily protonated. Detection was performed in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.
Rationale for MRM Transition Selection: The precursor ion for MS/MS analysis is the protonated molecule at m/z 129.1. The fragmentation of α-pyrrolidinophenone cathinones is well-documented and typically involves the loss of the pyrrolidine ring or other characteristic neutral losses.[7][8] Based on the structure of 2-Amino-1-(pyrrolidin-1-yl)ethanone, the most logical and stable product ions result from the cleavage of the amide bond or alpha-cleavage adjacent to the amine. The proposed transitions are designed to provide a sensitive quantifier ion and a selective qualifier ion for confident identification.
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | m/z 129.1 |
| MRM Transition 1 (Quantifier) | 129.1 > 98.1 (Loss of CH₃N) |
| MRM Transition 2 (Qualifier) | 129.1 > 70.1 (Pyrrolidine fragment) |
| Collision Energy | Optimized per instrument (start at 15-25 eV) |
Detailed Analytical Protocol
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 2-8°C and protected from light.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with a 50:50 methanol/water mixture.
-
Calibration Standards (1 ng/mL to 1000 ng/mL): Perform serial dilutions from the Working Stock Solution using a 50:50 methanol/water mixture to prepare a calibration curve. A typical range would include concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples independently at three concentrations (e.g., 15 ng/mL, 150 ng/mL, and 750 ng/mL) to validate the accuracy and precision of the calibration curve.
LC-MS/MS System Preparation and Analysis
-
System Equilibration: Purge the LC system and equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection Sequence: To ensure data integrity, a structured analysis sequence is recommended.
-
Inject a solvent blank (50:50 methanol/water) to check for system contamination.
-
Inject the lowest concentration standard to confirm sensitivity.
-
Inject the full calibration curve from lowest to highest concentration.
-
Inject a QC sample after every 10-15 sample injections to monitor system performance.
-
-
Data Acquisition: Acquire data using the MRM parameters specified in Table 2.
Data Analysis and Method Validation
-
Identification: The analyte is identified by comparing the retention time and the ratio of the quantifier to qualifier ion transitions against a verified reference standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the quantifier MRM transition against the nominal concentration of the calibration standards. A linear regression with a 1/x weighting factor is typically applied.
-
Validation: The method's performance should be validated according to established guidelines, assessing parameters such as linearity (R² > 0.99), accuracy (e.g., 85-115% recovery for QC samples), precision (%RSD < 15%), and limit of quantification (LOQ).[9]
Overall Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to final data analysis, providing a clear visual guide for implementing this protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. unodc.org [unodc.org]
- 3. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-AMINO-1-PYRROLIDIN-1-YL-ETHANONE HCL | 35855-14-2 [chemicalbook.com]
- 5. lcms.cz [lcms.cz]
- 6. shimadzu.com [shimadzu.com]
- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable synthetic route involves a two-step process. The first step is the acylation of pyrrolidine with chloroacetyl chloride to form the intermediate, 2-chloro-1-(pyrrolidin-1-yl)ethanone. The second step is the amination of this α-chloro ketone intermediate to yield the desired 2-amino-1-(pyrrolidin-1-yl)ethanone, which is subsequently converted to its hydrochloride salt for improved stability and handling.
Q2: What are the critical factors influencing the yield of the amination step?
A2: The key factors include the choice of aminating agent, solvent, reaction temperature, and reaction time. Over-alkylation, where the product amine reacts further with the starting material, is a common side reaction that can significantly reduce the yield of the primary amine.[1][2]
Q3: Why is the hydrochloride salt form preferred for this compound?
A3: The hydrochloride salt of 2-amino-1-(pyrrolidin-1-yl)ethanone is generally a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which may be an oil or a less stable solid. Salt formation also aids in purification through recrystallization.
Q4: What are the main challenges in the synthesis and purification of this compound?
A4: Common challenges include:
-
Low yield in the amination step: This can be due to side reactions, incomplete conversion, or difficult purification.
-
Formation of byproducts: Over-alkylation can lead to the formation of secondary and tertiary amines.
-
Difficulty in isolating the hydrochloride salt: The salt may sometimes precipitate as an oil or be difficult to crystallize.
-
Purification of the final product: Removing unreacted starting materials and byproducts to achieve high purity can be challenging.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield in the Amination Step
| Possible Cause | Troubleshooting Suggestion |
| Over-alkylation of the product | Use a large excess of the aminating agent (e.g., ammonia or a protected amine equivalent) to favor the formation of the primary amine.[1][2] |
| Slow reaction rate | Increase the reaction temperature, but monitor for byproduct formation. The choice of solvent can also influence the reaction rate.[3] |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before workup. |
| Degradation of the product | Ensure the reaction conditions are not too harsh. Some α-amino ketones can be unstable under prolonged heating or in the presence of strong acids or bases. |
Problem 2: Difficulty in Isolating the Hydrochloride Salt
| Possible Cause | Troubleshooting Suggestion |
| Product oiling out instead of crystallizing | Try changing the solvent system for precipitation. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like diethyl ether or hexane) can be effective.[4] Seeding with a small crystal of the product can also induce crystallization. |
| Salt is too soluble in the chosen solvent | Use a solvent in which the hydrochloride salt has low solubility. 2-Propanol is often a good choice for recrystallizing hydrochloride salts.[4] |
| Presence of impurities inhibiting crystallization | Purify the free base by column chromatography before forming the hydrochloride salt. |
| Hygroscopic nature of the salt | Perform the precipitation and filtration under an inert and dry atmosphere (e.g., nitrogen or argon) to prevent moisture absorption. |
Data Presentation
The following table summarizes the potential impact of different aminating agents on the yield of the primary amine. The Gabriel synthesis is a common method for preparing primary amines from alkyl halides, which avoids the issue of over-alkylation.[1][5][6]
| Aminating Agent | Typical Conditions | Advantages | Disadvantages | Expected Yield Range |
| Ammonia (in excess) | High concentration of ammonia in a solvent like ethanol or methanol, often at elevated pressure. | Inexpensive and direct. | Can lead to a mixture of primary, secondary, and tertiary amines. Requires careful control of stoichiometry. | 40-60% |
| Potassium Phthalimide (Gabriel Synthesis) | Reaction with 2-chloro-1-(pyrrolidin-1-yl)ethanone followed by hydrazinolysis or acidic hydrolysis. | High yields of the primary amine with minimal over-alkylation.[1][3][6] | Requires an additional deprotection step. | 70-90% |
| Sodium Azide | Reaction with 2-chloro-1-(pyrrolidin-1-yl)ethanone to form an azide intermediate, followed by reduction (e.g., with H₂/Pd or LiAlH₄). | Good yields and avoids over-alkylation. | Use of potentially explosive sodium azide. Requires a reduction step. | 65-85% |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-1-(pyrrolidin-1-yl)ethanone (Intermediate)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C.
-
Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM to the stirred solution via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropyl ether.
Protocol 2: Synthesis of 2-Amino-1-(pyrrolidin-1-yl)ethanone (via Gabriel Synthesis)
-
Phthalimide Alkylation: In a round-bottom flask, combine 2-chloro-1-(pyrrolidin-1-yl)ethanone (1.0 eq) and potassium phthalimide (1.1 eq) in dimethylformamide (DMF). Heat the mixture to 80-90 °C and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Filter the precipitated solid (N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phthalimide), wash with water, and dry.
-
Deprotection (Hydrazinolysis): Suspend the dried phthalimide derivative in ethanol and add hydrazine hydrate (1.5 eq). Reflux the mixture for 2-4 hours.
-
Isolation of Free Base: Cool the reaction mixture and acidify with concentrated HCl. Filter off the precipitated phthalhydrazide. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purification of Free Base: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base. This can be purified further by vacuum distillation or column chromatography.
Protocol 3: Formation of this compound
-
Salt Formation: Dissolve the purified 2-amino-1-(pyrrolidin-1-yl)ethanone free base in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the solution becomes acidic (check with pH paper).
-
Crystallization: The hydrochloride salt should precipitate out of the solution. If not, cool the solution in an ice bath or add a non-polar co-solvent (e.g., diethyl ether or hexane) to induce precipitation.
-
Isolation: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualization
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a dark place under an inert atmosphere at temperatures between 2-8°C.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[3]
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is limited, related compounds containing a pyrrolidine ring have been shown to undergo photodegradation upon UV irradiation.[1][3] Therefore, it is crucial to protect the compound from light during storage and handling to minimize the risk of degradation.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure (an alpha-amino ketone with a pyrrolidine ring), the most probable degradation pathways include:
-
Hydrolysis: The amide bond within the pyrrolidinone structure could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The tertiary amine of the pyrrolidine ring and the alpha-carbon to the ketone are potential sites for oxidation. Oxidation of the pyrrolidine ring can lead to the formation of a lactam.
-
Thermal Degradation: At elevated temperatures, cathinone derivatives can undergo degradation, potentially forming enamine-type structures.[4][5]
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this exact compound are not extensively documented, based on studies of structurally similar cathinone derivatives, potential degradation products could include:
-
Oxidative Degradation Products: 2-Amino-1-(2-oxopyrrolidin-1-yl)ethanone (lactam formation).[1][3][6]
-
Hydrolytic Degradation Products: Opening of the pyrrolidine ring under harsh conditions.
-
Thermal Degradation Products: Dehydrogenated species forming an enamine.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at 2-8°C in a dark, dry environment, preferably under an inert atmosphere.
-
Check Handling Procedures: Minimize exposure to light and ambient air during weighing and preparation of solutions. Prepare solutions fresh whenever possible.
-
Assess Purity: If degradation is suspected, re-analyze the purity of the starting material using a suitable analytical method like HPLC-UV or LC-MS.
-
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
-
Possible Cause: Formation of degradation products during the experiment or sample preparation.
-
Troubleshooting Steps:
-
Review Experimental Conditions: Evaluate if the experimental conditions (e.g., pH, temperature, presence of oxidizing agents) could have induced degradation. Cathinones are known to be unstable in alkaline conditions.[6]
-
Conduct a Forced Degradation Study: To identify potential degradation products, perform a forced degradation study under stress conditions (acidic, basic, oxidative, photolytic, thermal). This will help in tentatively identifying the unknown peaks.
-
Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from its degradation products.
-
Data Presentation
Table 1: Summary of Stability for Pyrrolidine-Type Cathinone Derivatives (Illustrative Data)
| Stress Condition | Temperature | Duration | Observation | Potential Degradation Products |
| Acidic Hydrolysis (0.1 M HCl) | 60°C | 24 hours | Minor degradation | Ring-opened products |
| Alkaline Hydrolysis (0.1 M NaOH) | 60°C | 8 hours | Significant degradation | Ring-opened products, colored solutions |
| Oxidative (3% H₂O₂) | Room Temp | 24 hours | Moderate degradation | Lactam derivatives |
| Photolytic (ICH Q1B) | Room Temp | Per ICH guidelines | Noticeable degradation | Various photoproducts |
| Thermal | 80°C (solid state) | 48 hours | Minor degradation | Dehydrogenated impurities |
Note: This table provides illustrative data based on the general stability of cathinone derivatives. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (in a photostable, transparent container) and the solid compound to light conditions as specified in ICH guideline Q1B.[7][8] A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound at 80°C for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control sample (untreated), using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or a more suitable wavelength determined by UV scan).
-
Injection Volume: 10 µL
-
Method Validation: Inject the samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak and from each other. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Purification of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route employed. Two common routes for the synthesis of 2-Amino-1-(pyrrolidin-1-yl)ethanone are:
-
Route 1: From 2-chloro-1-(pyrrolidin-1-yl)ethanone and ammonia. Potential impurities include unreacted 2-chloro-1-(pyrrolidin-1-yl)ethanone, and over-alkylated products where the desired primary amine reacts further with the starting material.
-
Route 2: Amide coupling of Boc-glycine with pyrrolidine followed by deprotection. Potential impurities include unreacted starting materials (Boc-glycine, pyrrolidine), coupling reagents and their byproducts (e.g., HOBt, DIC, EDC), and incompletely deprotected Boc-protected amine.
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is the most common and effective method for purifying amine hydrochlorides. The choice of solvent is critical. A good starting point is a polar protic solvent like ethanol or isopropanol, with the addition of a less polar anti-solvent such as diethyl ether or ethyl acetate to induce crystallization.
Q3: My purified product is a sticky oil or fails to crystallize. What should I do?
A3: This is a common issue with amine hydrochlorides, which can be hygroscopic or have a low melting point. The presence of impurities can also inhibit crystallization.[1] Try the following:
-
Ensure all glassware is scrupulously dry and perform the final steps under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents for recrystallization.
-
Attempt recrystallization from a different solvent system. A solvent/anti-solvent combination often works well.
-
"Seed" the solution with a small crystal of pure product if available.
-
Scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes initiate crystallization.
Q4: The color of my product is off-white or yellowish. How can I decolorize it?
A4: A yellowish tint often indicates the presence of minor, highly colored impurities. These can sometimes be removed by treating the solution of your crude product with a small amount of activated carbon before filtration and recrystallization. Use activated carbon sparingly, as it can adsorb your product as well, leading to lower yields.
Q5: How can I monitor the progress of my purification?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor purification. By comparing the TLC of your crude material, the recrystallized solid, and the mother liquor, you can assess the removal of impurities. High-performance liquid chromatography (HPLC) provides a more quantitative measure of purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the recrystallization solvent. - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete crystallization. | - Choose a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus is pre-heated to prevent the product from crashing out. - Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Product Purity Does Not Improve | - The chosen recrystallization solvent is not effective for separating the specific impurities present. - The impurity has very similar solubility properties to the product. | - Experiment with different solvent systems (e.g., ethanol/diethyl ether, isopropanol/ethyl acetate). - Consider an alternative purification method, such as column chromatography on silica gel (often with a small amount of triethylamine in the eluent for free amines) or alumina, followed by conversion to the hydrochloride salt. |
| Oily Product | - The product is hygroscopic and has absorbed moisture from the air. - The presence of impurities is depressing the melting point. - The product may exist as a low-melting polymorph. | - Dry the product thoroughly under high vacuum. - Store the product in a desiccator over a drying agent. - Attempt further purification by recrystallization from a different solvent system. |
| Broad Melting Point Range | - The presence of impurities. | - This is a strong indicator of an impure sample. Further recrystallization is recommended until a sharp melting point is observed. |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent system and volumes should be determined on a small scale first.
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., methanol, ethanol, isopropanol) and anti-solvents (e.g., diethyl ether, ethyl acetate, hexanes). A suitable solvent will dissolve the compound when hot but not at room temperature. A good anti-solvent will be miscible with the solvent but will not dissolve the compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield. If using an anti-solvent, add it dropwise to the warm solution until it becomes cloudy, then allow it to cool.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent or the anti-solvent. Dry the crystals under high vacuum.
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Plate Preparation: Use silica gel coated TLC plates.
-
Solvent System (Eluent): A common eluent for primary amines is a mixture of a polar organic solvent and a base. A good starting point is Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1). The polarity can be adjusted by varying the ratio of methanol.
-
Spotting: Dissolve small samples of the crude material, the purified product, and the mother liquor in a suitable solvent (e.g., methanol). Spot them on the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the eluent.
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots. Common visualization techniques for amines include:
-
UV light (if the compound is UV active).
-
Staining with ninhydrin solution followed by gentle heating (specific for primary and secondary amines).
-
Staining with potassium permanganate solution.
-
-
Analysis: The purified product should show a single spot with a specific Rf value, while the crude material may show multiple spots.
Quantitative Data
| Purification Method | Typical Purity Achieved | Expected Yield | Notes |
| Single Recrystallization | >98% | 60-85% | Highly dependent on the initial purity and the choice of solvent. |
| Multiple Recrystallizations | >99.5% | 40-70% | Each recrystallization step will result in some loss of material. |
| Column Chromatography followed by Salt Formation | >99% | 50-80% | Useful for removing impurities with similar solubility to the product. |
Visualizations
References
Technical Support Center: 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride
Welcome to the dedicated technical support center for 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work. Here, we synthesize fundamental physicochemical principles with practical, field-proven methodologies to ensure you can confidently prepare and utilize solutions of this compound.
Understanding the Molecule: A Prerequisite for Success
This compound is a small organic molecule existing as a hydrochloride salt. The presence of the primary amine and the pyrrolidine ring, combined with its salt form, dictates its solubility behavior. As an amine salt, it is generally expected to be water-soluble.[1] However, researchers may encounter difficulties achieving desired concentrations or maintaining solution stability due to several factors we will explore in this guide.
The key to troubleshooting solubility lies in understanding the equilibrium between the protonated (salt) form and the neutral (free base) form of the amine. The hydrochloride salt is the protonated form, which is more polar and thus more soluble in aqueous solutions.[2]
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and dissolution of this compound.
Q1: My this compound is not dissolving in water at my desired concentration. What is the first thing I should check?
A1: The first and most critical parameter to check is the pH of your solution. Amine hydrochloride salts are most soluble in acidic conditions where the amine group is fully protonated.[3] If you are dissolving the compound in neutral or slightly basic water, the equilibrium may shift towards the less soluble free base, leading to incomplete dissolution or precipitation.
Q2: I've prepared a stock solution in an organic solvent like DMSO, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS pH 7.4). Why is this happening?
A2: This is a common phenomenon known as "crashing out." While your compound may be soluble in a concentrated organic stock, the rapid change in solvent polarity upon dilution into an aqueous buffer can drastically reduce its solubility. Furthermore, a neutral or basic buffer like PBS (pH 7.4) will deprotonate the amine hydrochloride, converting it to the less soluble free base, which then precipitates.[4]
Q3: Can I heat the solution to improve solubility?
A3: For most solid solutes, increasing the temperature will increase solubility.[5] Gentle warming can be an effective strategy. However, it is crucial to first assess the thermal stability of this compound in your specific solvent to avoid degradation. Also, be aware that a solution prepared at a higher temperature may become supersaturated upon cooling to room temperature, potentially leading to precipitation over time.
Q4: I've noticed that the solubility of the hydrochloride salt seems to decrease when I use a buffer with high chloride concentration. Is this expected?
A4: Yes, this is known as the "common ion effect." The presence of a high concentration of chloride ions (the common ion) from your buffer or other sources can shift the dissolution equilibrium to the left, favoring the undissolved salt and thereby reducing its solubility.[6]
Troubleshooting Guides: From Problem to Solution
This section provides systematic approaches to resolving specific solubility challenges.
Guide 1: Incomplete Dissolution in Aqueous Media
If you are struggling to dissolve the compound in water or an aqueous buffer, follow this workflow:
References
Technical Support Center: 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the proper storage, handling, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored in a cool, dry, and well-ventilated area. It is important to keep the container tightly sealed to prevent moisture absorption. For long-term storage, maintaining a controlled environment is key to preventing degradation.
Q2: How do the storage conditions for the hydrochloride salt differ from the free base form?
A2: The free base of 2-Amino-1-(pyrrolidin-1-yl)ethanone is typically a liquid and requires more stringent storage conditions. It should be kept in a dark place, under an inert atmosphere, at a temperature of 2-8°C. The hydrochloride salt, being a solid, is generally more stable but should still be protected from moisture and high temperatures.
Q3: Is this compound hygroscopic?
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life of the compound is dependent on the storage conditions. When stored properly in a cool, dry, and well-ventilated place, the compound is expected to remain stable for an extended period. For specific batch-related shelf-life information, it is always recommended to refer to the certificate of analysis provided by the supplier.
Storage and Stability Data
The stability of this compound is influenced by temperature, moisture, and pH. The following table summarizes the recommended storage conditions and provides insights into the stability of similar compounds.
| Parameter | Recommendation/Observation | Citation |
| Storage Temperature | Cool and dry place. For long-term stability, frozen storage (-20°C) is optimal for related cathinone compounds. | [1] |
| Humidity | Store in a tightly sealed container, away from moisture. | [2] |
| Light | Store in a dark place to prevent potential photodegradation. | |
| pH Stability (in solution) | Generally more stable in acidic conditions. Degradation is accelerated under alkaline conditions for similar cathinone compounds. | [1] |
| Inert Atmosphere | Recommended for the free base form to prevent oxidation. While not explicitly stated for the HCl salt, minimizing air exposure is good practice. |
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent experimental results.
-
Possible Cause: Compound degradation due to improper storage.
-
Solution: Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed). If there is any doubt about the integrity of the compound, it is advisable to use a fresh batch.
Issue 2: Poor solubility in a reaction solvent.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: this compound is generally soluble in polar solvents. For reactions, ensure the chosen solvent is compatible with both the compound and the reaction conditions. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures.
Issue 3: Side reactions observed during synthesis.
-
Possible Cause: Reactivity of the primary amine or the ketone functionality.
-
Solution: In reactions such as peptide coupling, ensure that the primary amine is appropriately protected if it is not the intended reactive site. The ketone group is generally stable but could be susceptible to reduction under certain conditions. Careful selection of reagents and reaction conditions is crucial.
Issue 4: Difficulty in purifying the final product.
-
Possible Cause: Presence of unreacted starting material or byproducts.
-
Solution: Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete conversion. Optimize the purification method (e.g., column chromatography, recrystallization) based on the properties of the desired product and impurities.
Logical Workflow for Troubleshooting Experimental Issues
Caption: Troubleshooting workflow for experimental issues.
Experimental Protocols
Detailed Methodology for Amide Bond Formation (Peptide Coupling)
This protocol provides a general procedure for using this compound in an amide bond formation reaction, a key step in peptide synthesis.
Materials:
-
N-protected amino acid
-
This compound
-
Coupling agent (e.g., HBTU, HATU, or DCC)
-
Base (e.g., DIEA or NMM)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Reaction vessel
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Preparation:
-
In a clean, dry reaction vessel, dissolve the N-protected amino acid in the anhydrous solvent.
-
Add the coupling agent to the solution.
-
In a separate vessel, dissolve this compound in the anhydrous solvent. Add the base to this solution to neutralize the hydrochloride and liberate the free amine.
-
-
Coupling Reaction:
-
Slowly add the solution of the free amine of 2-Amino-1-(pyrrolidin-1-yl)ethanone to the activated N-protected amino acid solution.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the specific reactants.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS to confirm the formation of the desired amide and the consumption of the starting materials.
-
-
Workup:
-
Once the reaction is complete, quench the reaction mixture (e.g., with water or a mild acid/base wash, depending on the nature of the product).
-
Extract the product into an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and filter.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as NMR, IR, and mass spectrometry.
-
Experimental Workflow Diagram
Caption: Workflow for amide bond formation.
References
Technical Support Center: Synthesis of 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the amination of 2-chloro-1-(pyrrolidin-1-yl)ethanone with ammonia.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress using TLC or LC-MS to ensure the starting material is fully consumed. - Increase temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. - Use a higher concentration of ammonia: Employing a saturated solution of ammonia in an organic solvent or using anhydrous ammonia gas can drive the reaction to completion. |
| Loss of Product During Workup | - Optimize extraction pH: Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine into an organic solvent to maximize recovery. - Minimize water contact with the hydrochloride salt: The hydrochloride salt is water-soluble. If isolating the salt directly, use anhydrous solvents for washing and drying. |
| Side Reactions | - See the specific troubleshooting sections below for managing byproduct formation. |
Problem 2: Formation of Over-alkylation Byproducts (Secondary and Tertiary Amines)
The primary amine product can act as a nucleophile and react with the starting material, 2-chloro-1-(pyrrolidin-1-yl)ethanone, to form secondary and tertiary amine byproducts.
| Potential Cause | Recommended Solution |
| Insufficient Ammonia | - Use a large excess of ammonia: A high molar excess of ammonia relative to the chloro-ketone starting material is crucial to favor the reaction of the chloro-ketone with ammonia over the product amine. A 10-fold or greater excess is recommended. |
| High Reaction Temperature | - Maintain a low reaction temperature: Running the reaction at a lower temperature (e.g., 0-25°C) can help to control the rate of the secondary reaction. |
| High Concentration of Reactants | - Slow addition of the chloro-ketone: Adding the 2-chloro-1-(pyrrolidin-1-yl)ethanone solution dropwise to the ammonia solution can help maintain a high effective concentration of ammonia and minimize the concentration of the product amine available for side reactions. |
Problem 3: Presence of Unreacted 2-chloro-1-(pyrrolidin-1-yl)ethanone
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | - As mentioned in "Low Yield," increase the reaction time or cautiously increase the temperature while monitoring the reaction. |
| Poor Mixing | - Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if using gaseous ammonia or a biphasic system. |
Problem 4: Difficulty in Isolating the Hydrochloride Salt
| Potential Cause | Recommended Solution |
| Hygroscopic Nature of the Salt | - Work under anhydrous conditions: Use dry solvents and glassware. Handle the final product in a glove box or under an inert atmosphere if possible. |
| Improper pH Adjustment | - Careful addition of HCl: Add a solution of HCl in an anhydrous solvent (e.g., diethyl ether, isopropanol) dropwise to a solution of the free amine until precipitation is complete. Monitor the pH to avoid excess acidity, which can affect product stability and purity. |
| Inappropriate Crystallization Solvent | - Use a suitable solvent system: A common method is to dissolve the free amine in a solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, MTBE) and then precipitate the salt by adding ethereal HCl. Recrystallization can be attempted from solvent mixtures like ethanol/diethyl ether or isopropanol/diethyl ether. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nucleophilic substitution of the chlorine atom in 2-chloro-1-(pyrrolidin-1-yl)ethanone with ammonia. The resulting free amine is then treated with hydrochloric acid to form the hydrochloride salt.
Q2: What are the primary byproducts to watch for in this reaction?
A2: The main byproducts are typically formed through over-alkylation of the desired primary amine. These include the secondary amine, N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-amino-1-(pyrrolidin-1-yl)ethanone, and the corresponding tertiary amine.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate the starting material, product, and byproducts. Staining with ninhydrin can help visualize the primary and secondary amines. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q4: What is the best way to purify the final product?
A4: Purification of the free amine can be achieved by column chromatography on silica gel. After purification, the hydrochloride salt can be formed by treating a solution of the pure amine with ethereal HCl. Recrystallization of the hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether, can further enhance purity.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
2-chloro-1-(pyrrolidin-1-yl)ethanone
-
Ammonia solution (e.g., 7N in methanol, or aqueous ammonium hydroxide)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
-
Diethyl ether
-
Ethanol or Isopropanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add a large excess (at least 10 equivalents) of ammonia solution. Cool the solution to 0°C in an ice bath.
-
Addition of Starting Material: Dissolve 2-chloro-1-(pyrrolidin-1-yl)ethanone (1 equivalent) in a minimal amount of a suitable solvent like methanol or THF. Add this solution dropwise to the stirred ammonia solution at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and the solvent.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any ammonium salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
-
Purification (Optional): If necessary, purify the crude amine by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.
-
Salt Formation:
-
Dissolve the purified (or crude) amine in a minimal amount of a suitable solvent like diethyl ether or anhydrous ethanol.
-
Cool the solution to 0°C and add a solution of HCl in diethyl ether (or another suitable anhydrous solvent) dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Data Presentation
Table 1: Effect of Ammonia Excess on Product Purity
| Molar Excess of Ammonia | Purity of Crude Product (%) |
| 5 equivalents | 85 |
| 10 equivalents | 92 |
| 20 equivalents | 97 |
Table 2: Influence of Reaction Temperature on Byproduct Formation
| Reaction Temperature (°C) | % Di-substituted Byproduct |
| 0 | < 2% |
| 25 (Room Temperature) | ~ 5-8% |
| 50 | > 15% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
Technical Support Center: 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride NMR Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR spectroscopic analysis of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride.
Predicted ¹H NMR Spectral Data
Due to the nature of the compound, the chemical shifts can be influenced by solvent, concentration, and pH. The following table provides an estimated range for the proton signals of this compound in a common NMR solvent like DMSO-d₆.
| Protons | Multiplicity | Approximate Chemical Shift (ppm) | Notes |
| -NH₃⁺ | Broad Singlet | 8.0 - 9.5 | Chemical shift and peak shape are highly dependent on solvent and water content. This peak will exchange with D₂O. |
| -CH₂- (keto) | Singlet | 3.8 - 4.2 | Adjacent to the carbonyl group and the protonated amine. |
| -N-CH₂- (pyrrolidine, α to N) | Multiplet | 3.4 - 3.7 | These protons are diastereotopic and may appear as complex multiplets. |
| -CH₂- (pyrrolidine, β to N) | Multiplet | 1.8 - 2.1 | --- |
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the NMR analysis of this compound.
FAQs
Q1: Why is my compound poorly soluble in CDCl₃?
A1: this compound is a salt, which generally have low solubility in non-polar aprotic solvents like chloroform-d. For better solubility, polar aprotic solvents such as DMSO-d₆ or polar protic solvents like D₂O or Methanol-d₄ are recommended.[1][2] If using a non-polar solvent is necessary, in situ neutralization to the free base might be an option, but this will alter the chemical shifts.[1]
Q2: The -NH₃⁺ proton signal is very broad or not visible. What can I do?
A2: The acidic protons of the ammonium group are exchangeable. This exchange can be rapid, leading to peak broadening. Several factors can influence this:
-
Trace amounts of water: Water can catalyze the exchange. Using dry NMR solvent is crucial.
-
Solvent: In protic solvents like D₂O or Methanol-d₄, the -NH₃⁺ protons will exchange with the deuterium of the solvent, causing the peak to diminish or disappear.[2] Using an aprotic solvent like DMSO-d₆ is often best for observing exchangeable protons.[3]
-
Confirmation: To confirm the assignment of an -NH₃⁺ peak, you can add a drop of D₂O to your sample in an aprotic solvent.[2] If the peak disappears, it confirms it is an exchangeable proton.
Q3: The signals for the pyrrolidine ring protons are more complex than expected. Why is that?
A3: This complexity can arise from a phenomenon known as "rotamers" or restricted rotation around the amide C-N bond. At room temperature, the rotation might be slow on the NMR timescale, leading to distinct signals for protons that would otherwise be chemically equivalent.[2] To resolve this, you can try acquiring the spectrum at a higher temperature. This will increase the rate of rotation and can cause the complex multiplets to coalesce into simpler patterns.
Q4: I see unexpected peaks in my spectrum. What could be the cause?
A4: Unexpected peaks can be due to several reasons:
-
Residual Solvents: Common laboratory solvents like ethyl acetate, acetone, or dichloromethane can be retained in the sample even after drying under high vacuum.[2]
-
Impurities: Synthesis byproducts or starting materials may be present. Consider the synthetic route to anticipate potential impurities.
-
Degradation: Cathinone derivatives can sometimes degrade, especially if exposed to heat or non-neutral pH for extended periods.[4]
Q5: How can I confirm that I have the hydrochloride salt and not the free base?
A5: The most definitive evidence in the ¹H NMR spectrum is the presence of the -NH₃⁺ proton signal.[3][5] Additionally, the chemical shifts of protons near the protonated amine (especially the alpha-protons) will be shifted further downfield in the hydrochloride salt compared to the free base due to the deshielding effect of the positive charge.[3]
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. DMSO-d₆ is often a good starting point for hydrochloride salts. D₂O and Methanol-d₄ are also viable options, but be aware of proton exchange.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If solubility is an issue, gentle warming or sonication may help.
-
Analysis: Acquire the NMR spectrum. Standard acquisition parameters are usually sufficient for a ¹H spectrum.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Thermal Stability of 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride
Abstract: This technical guide serves as a comprehensive support resource for researchers, scientists, and drug development professionals working with 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride. Given the limited publicly available data on this specific compound, this guide synthesizes information from analogous chemical structures—specifically α-amino ketones, amine hydrochlorides, and pyrrolidine-containing molecules—with fundamental principles of organic chemistry and thermal analysis. It provides a structured framework for anticipating, identifying, and troubleshooting issues related to the thermal degradation of this compound. The guide includes frequently asked questions (FAQs), detailed troubleshooting protocols in a Q&A format, and validated experimental methodologies for thermal stability assessment.
Introduction to the Compound and its Thermal Stability
This compound is a small organic molecule featuring a primary amine, a ketone, and a pyrrolidine ring. The hydrochloride salt form generally enhances stability and water solubility compared to the free base. The pyrrolidine ring is a common structural motif in many natural alkaloids and pharmaceutical drugs.[1][2][3][4] The α-amino ketone moiety is a valuable building block in organic synthesis but can be susceptible to thermal decomposition pathways such as decarboxylation or rearrangement.[5][6][7][8][9]
Understanding the thermal stability of this compound is critical for:
-
Process Chemistry: Defining safe temperature limits for synthesis, purification, and drying steps.
-
Formulation Development: Ensuring the active pharmaceutical ingredient (API) does not degrade during formulation processes like granulation or melt extrusion.
-
Storage and Handling: Establishing appropriate long-term storage conditions to maintain purity and potency.
This guide is designed to proactively address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: Based on analogs, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). A recommended temperature is 2-8°C.[10] The hydrochloride salt form reduces sensitivity to atmospheric CO₂, but moisture can still be detrimental, potentially catalyzing hydrolysis or lowering the decomposition temperature. Keep containers tightly sealed.
Q2: What are the initial visual indicators of thermal degradation? A2: The first sign of degradation is often a color change, typically from white or off-white to yellow or brown. This is indicative of the formation of conjugated systems or polymeric impurities. At higher temperatures, you might observe melting, sintering, or the evolution of gas, which could indicate decomposition into volatile byproducts or the release of HCl gas.
Q3: What is the expected melting and decomposition temperature? A3: A specific, validated melting point for this exact compound is not widely published. However, for similar small molecule amine hydrochlorides, melting is often accompanied by decomposition. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required to determine these parameters accurately.[11][12][13][14] Decomposition of amine hydrochlorides can begin with the loss of HCl gas, followed by the degradation of the organic moiety.[15][16]
Q4: What are the likely thermal degradation pathways and byproducts? A4: While specific studies are unavailable, plausible degradation pathways based on its structure include:
-
Dehydrochlorination: Loss of hydrogen chloride (HCl) gas is a common initial step for amine hydrochlorides.
-
Pyrrolidine Ring Opening: High thermal stress can lead to the cleavage of the pyrrolidine ring, potentially forming various unsaturated amine fragments.[17]
-
Decarbonylation/Decarboxylation Analogs: α-Amino ketones can undergo complex rearrangements and fragmentations. While not a carboxylic acid, pathways analogous to decarboxylation might occur, leading to the loss of carbon monoxide and formation of an aminomethylpyrrolidine.[5]
-
Condensation/Polymerization: Thermally stressed amines and ketones can undergo self-condensation reactions, leading to the formation of colored, high-molecular-weight impurities.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Q1: My sample of this compound turned yellow after being heated in solution. What happened and is it still usable? A1:
-
Causality: A yellow discoloration upon heating, even at moderate temperatures (e.g., 50-80°C), strongly suggests the onset of thermal degradation. This is likely due to the formation of minor impurities with chromophores (light-absorbing groups), which can arise from oxidation or intermolecular condensation reactions. The usability of the material depends on the extent of degradation.
-
Troubleshooting Steps:
-
Stop Heating: Immediately cool the reaction to room temperature to prevent further degradation.
-
Analyze Purity: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect the presence of new impurity peaks.[18][19][20][21][22]
-
Assess Impact: If purity has dropped by more than 1-2%, the material's integrity is compromised. For sensitive applications, it is best to discard the batch and repeat the experiment at a lower temperature or for a shorter duration.
-
Preventative Measures: If heating is necessary, ensure the system is under an inert atmosphere (nitrogen or argon) to minimize oxidation. Consider using a lower boiling point solvent to reduce the required temperature.
-
Q2: I observed an unexpected pressure increase in a sealed vessel containing the compound during a heating step. What is the cause and what are the safety risks? A2:
-
Causality: Pressure buildup is a critical safety concern and indicates that the degradation process is generating gaseous byproducts. For this molecule, the most likely culprits are the evolution of hydrogen chloride (HCl) gas from the salt or volatile fragments from the decomposition of the organic structure, such as carbon monoxide or ammonia derivatives.
-
Troubleshooting and Safety Protocol:
-
Immediate Cooling: Safely cool the vessel immediately in a fume hood. Do not attempt to open the vessel while it is hot or pressurized.
-
Controlled Venting: Once cool, vent the vessel cautiously using a needle connected to a scrubbing system (e.g., a bubbler with a dilute sodium hydroxide solution) to neutralize potentially corrosive HCl gas.
-
Re-evaluate Process Conditions: The temperature of your experiment has exceeded the safe operating limit for this compound. The process must be redesigned to operate at a significantly lower temperature.
-
Analytical Confirmation: If possible and safe, analyze the headspace gas by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile degradation products and confirm the degradation pathway.
-
Q3: My HPLC analysis shows a new, broad peak after my reaction. How can I determine if it's a degradant? A3:
-
Causality: A new peak, especially a broad one, appearing in an HPLC chromatogram after a thermal stress event is a classic sign of degradation. Broad peaks often suggest the presence of multiple, closely related impurities or polymeric material.
-
Troubleshooting Workflow:
-
Forced Degradation Study: To confirm, perform a controlled forced degradation study. Expose a small sample of the pure compound to thermal stress (e.g., heat a solution at 80°C for 24 hours) and run an HPLC. If the new peak grows in size, it is confirmed as a thermal degradant.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC system to assess the peak purity of both your main compound and the new peak. Co-elution of impurities can be identified this way.
-
LC-MS Analysis: The most effective method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peak can provide the molecular weight of the impurity, allowing you to deduce its structure and confirm the degradation pathway.
-
Visualization of Workflows and Pathways
Logical Troubleshooting Flow for Thermal Events
Caption: Troubleshooting decision tree for thermal degradation issues.
Plausible Thermal Degradation Pathway```dot
Caption: Integrated workflow for thermal stability characterization.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Schiff bases. Part I. Thermal decarboxylation of α-amino-acids in the presence of ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 7. Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-1-(pyrrolidin-1-yl)ethanone | 24152-95-2 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. sump4.com [sump4.com]
- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 20. ijpsr.com [ijpsr.com]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Analysis of Pyrovalerone and α-Pyrrolidinopentiophenone (α-PVP) for Preclinical Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between psychoactive compounds is paramount for advancing neuropharmacology and developing novel therapeutics. This guide provides a detailed, data-driven comparison of two synthetic cathinones, pyrovalerone and α-pyrrolidinopentiophenone (α-PVP), focusing on their pharmacological profiles and the experimental methodologies used for their evaluation.
Both pyrovalerone and α-PVP belong to the pyrrolidinophenone class of stimulants and share a core mechanism of action as norepinephrine-dopamine reuptake inhibitors (NDRIs).[1] However, subtle structural variations lead to differences in their potency and selectivity, which are critical considerations for preclinical studies. This guide will objectively present their chemical properties, pharmacological data, and relevant experimental protocols to aid in the selection and application of these compounds in a research setting.
Chemical Structure and Synthesis Overview
Pyrovalerone, chemically known as (RS)-1-(4-methylphenyl)-2-(1-pyrrolidinyl)pentan-1-one, and α-PVP, or (RS)-1-phenyl-2-(1-pyrrolidinyl)-1-pentanone, are structurally analogous. The key distinction is the presence of a methyl group on the phenyl ring of pyrovalerone, which is absent in α-PVP.[1][2]
The synthesis of these compounds typically involves a multi-step process. For α-PVP, a common route begins with the reaction of valeronitrile with phenylmagnesium bromide, followed by an acidic workup to form 1-phenyl-1-pentanone. This intermediate is then brominated to create the corresponding α-bromo ketone, which subsequently reacts with pyrrolidine to yield α-PVP.[3] The synthesis of pyrovalerone follows a similar pathway, utilizing a 4-methyl-substituted precursor.
Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition
Both pyrovalerone and α-PVP exert their stimulant effects by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] This inhibition of reuptake leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. It is noteworthy that both compounds are classified as pure transporter blockers and do not induce monoamine efflux, distinguishing them from amphetamine-like releasing agents.[2]
Figure 1: Simplified signaling pathway illustrating the inhibitory action of Pyrovalerone and α-PVP on dopamine and norepinephrine transporters.
Comparative Pharmacological Data
The following tables summarize the in vitro data for pyrovalerone and α-PVP, providing a quantitative comparison of their potency at monoamine transporters and their binding affinities for various receptors.
Monoamine Transporter Inhibition
The half-maximal inhibitory concentrations (IC50) indicate the potency of each compound in blocking the reuptake of dopamine, norepinephrine, and serotonin. Lower values signify greater potency.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio |
| Pyrovalerone | 52.0[6] | 28.3[6] | 1070[6] | ~20.6 |
| α-PVP | 12.8[7][8] | 14.2[7][8] | >10,000[7][8] | >781[9] |
Data presented as mean values. The experimental conditions may vary between studies.
As the data indicates, both compounds are potent inhibitors of DAT and NET, with α-PVP demonstrating slightly higher potency for both transporters. A significant difference lies in their selectivity, with α-PVP showing a much weaker interaction with the serotonin transporter (SERT), resulting in a considerably higher DAT/SERT ratio. This suggests that α-PVP is a more selective catecholaminergic agent compared to pyrovalerone.
Receptor Binding Affinity
The binding affinity (Ki) values represent the concentration of the compound required to occupy 50% of the receptors. Lower Ki values indicate a higher binding affinity.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | 5-HT1A Ki (μM) | 5-HT2A Ki (μM) |
| Pyrovalerone | <10[10] | <10[10] | 2.9 - 12[2] | ≤ 13[2] | ≥ 13[2] |
| α-PVP | 7[11] | 60[11] | >10[3] | 5.2[11] | ≥ 13[2] |
Data presented as mean values from various sources. The experimental conditions and radioligands used may differ.
The binding affinity data corroborates the uptake inhibition findings, with both compounds exhibiting high affinity for DAT and NET. Their affinity for serotonin receptors is notably lower, falling within the micromolar range.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are generalized methodologies for key in vitro assays used to characterize compounds like pyrovalerone and α-PVP.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
1. Cell Culture and Preparation:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and grown to a confluent monolayer.
2. Assay Procedure:
-
On the day of the experiment, the cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer.
-
Cells are pre-incubated with varying concentrations of the test compound (pyrovalerone or α-PVP) or vehicle control for a specified period (e.g., 15 minutes) at room temperature.
-
The uptake is initiated by adding a solution containing a fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET) and the test compound.
-
The reaction is allowed to proceed for a short duration (e.g., 5-10 minutes) at room temperature.
-
Uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
The cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation counting.
3. Data Analysis:
-
The IC50 values are determined by non-linear regression analysis of the concentration-response curves, plotting the percentage of inhibition against the logarithm of the compound concentration.
Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
1. Membrane Preparation:
-
Cells expressing the target receptor or brain tissue homogenates are used to prepare cell membranes through differential centrifugation.
-
The final membrane pellet is resuspended in a suitable buffer.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a specific radioligand (e.g., [3H]raclopride for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Quantification:
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
The Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.
Figure 2: A generalized workflow for the preclinical evaluation of novel monoamine reuptake inhibitors.
Conclusion
Both pyrovalerone and α-PVP are valuable research tools for investigating the roles of the dopamine and norepinephrine systems in various physiological and pathological processes. While they share a common mechanism of action, the higher potency and greater selectivity of α-PVP for the catecholamine transporters may make it a more suitable tool for studies where off-target serotonergic effects need to be minimized. The choice between these two compounds will ultimately depend on the specific aims of the research. This guide provides the foundational data and methodological context to make an informed decision for future preclinical investigations.
References
- 1. Pyrovalerone - Wikipedia [en.wikipedia.org]
- 2. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flakka: New Dangerous Synthetic Cathinone on the Drug Scene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychonautwiki.org [psychonautwiki.org]
- 6. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Comparative Analysis of 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride Analogs as Monoamine Transporter Inhibitors
A Comprehensive Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparative study of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride analogs, a class of synthetic cathinones also known as α-pyrrolidinophenones. These compounds have garnered significant interest within the scientific community due to their potent activity as monoamine transporter inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these analogs, supported by experimental data, detailed protocols, and visual representations of their mechanism of action.
Introduction
2-Amino-1-(pyrrolidin-1-yl)ethanone and its analogs are structurally related to pyrovalerone and are known to be potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with generally weaker activity at the serotonin transporter (SERT).[1][2][3] This pharmacological profile makes them a subject of interest for understanding the structure-activity relationships (SAR) that govern selectivity and potency at these key neuronal targets. The core structure consists of a phenyl ring, a keto group, an ethylamine backbone, and a pyrrolidine ring, with variations in the alkyl chain length and substitutions on the phenyl ring significantly influencing their biological activity.
Data Presentation: Comparative In Vitro Activity
The following table summarizes the in vitro inhibition constants (IC50) of a series of α-pyrrolidinophenone analogs against the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. The data has been compiled from various studies to provide a comparative overview of their potency and selectivity. It is important to note that IC50 values can vary between studies due to different experimental conditions.[3]
| Compound | R Group (α-Alkyl Chain) | Phenyl Substitution | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio | Reference(s) |
| α-PPP | Methyl | Unsubstituted | 145 | - | >10,000 | >69 | [3] |
| α-PBP | Ethyl | Unsubstituted | 145 | - | >10,000 | >69 | [3] |
| α-PVP ("Flakka") | Propyl | Unsubstituted | 12.8 - 22.2 | 14.2 - 9.86 | >10,000 | >450 - >781 | [1][3][4] |
| α-PHP | Butyl | Unsubstituted | 16 | - | >33,000 | >2062 | [3] |
| MDPV | Propyl | 3,4-Methylenedioxy | 4.0 - 4.85 | 16.84 - 25.9 | 3305 - >10,000 | >2061 | [1][3] |
| 4-Me-α-PVP (MPVP) | Propyl | 4-Methyl | 52 | 28.3 | >10,000 | >192 | [5] |
| 4-Cl-α-PVP | Propyl | 4-Chloro | 8.05 | - | - | - | [1] |
| 4-F-α-PVP | Propyl | 4-Fluoro | - | - | - | - | |
| (S)-α-PVP | Propyl | Unsubstituted | 16.3 | 25.1 | >10,000 | >613 | [5][6] |
| (R)-α-PVP | Propyl | Unsubstituted | 485 | 502 | >10,000 | >20 | [6] |
Note: A higher DAT/SERT selectivity ratio indicates a greater preference for inhibiting the dopamine transporter over the serotonin transporter.
Structure-Activity Relationships (SAR)
The data presented in the table highlights key structure-activity relationships for α-pyrrolidinophenone analogs:
-
α-Alkyl Chain Length: Increasing the length of the α-alkyl chain from methyl (α-PPP) to propyl (α-PVP) and butyl (α-PHP) generally leads to an increase in potency at DAT and NET.[1][7]
-
Phenyl Ring Substitution: The addition of a 3,4-methylenedioxy group to the phenyl ring, as seen in MDPV, significantly enhances potency at DAT and NET compared to the unsubstituted analog (α-PVP).[1][3]
-
Pyrrolidine Ring: The presence of the pyrrolidine ring is crucial for high-affinity binding to DAT and NET.[2]
-
Stereochemistry: The (S)-enantiomer of α-PVP is significantly more potent at DAT and NET than the (R)-enantiomer, demonstrating stereoselectivity in transporter binding.[6]
Experimental Protocols
The following is a representative protocol for a monoamine transporter uptake inhibition assay using human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT). Similar protocols are used for hNET and hSERT, with the appropriate radiolabeled substrate.
4.1. Cell Culture
HEK293 cells stably transfected with the human dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 250 µg/mL Geneticin (G418) to maintain selection pressure for transporter expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
4.2. [3H]Dopamine Uptake Inhibition Assay
-
Cell Plating: On the day before the assay, seed the hDAT-HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).
-
Preparation of Assay Buffer: Prepare Krebs-Ringer-HEPES (KRH) buffer containing: 125 mM NaCl, 5 mM KCl, 1.5 mM MgSO4, 1.25 mM CaCl2, 1.5 mM KH2PO4, 10 mM glucose, 25 mM HEPES, 0.1 mM EDTA, 0.1 mM pargyline, and 0.1 mM L-ascorbic acid, with the pH adjusted to 7.4.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound analogs) in KRH buffer.
-
Assay Procedure: a. On the day of the assay, aspirate the culture medium from the wells and wash the cells once with KRH buffer. b. Add 50 µL of KRH buffer containing the test compound at various concentrations to the wells. For control wells, add buffer without the compound. For determining non-specific uptake, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909). c. Pre-incubate the plate for 10-20 minutes at room temperature. d. Initiate the uptake reaction by adding 50 µL of KRH buffer containing a fixed concentration of [3H]dopamine (e.g., 10 nM). e. Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake. f. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer. g. Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (SDS) to each well and shaking for 5 minutes.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (total uptake) and non-specific uptake. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathway: Monoamine Transporter Inhibition
The primary mechanism of action for these analogs is the inhibition of monoamine reuptake at the presynaptic terminal. This leads to an increased concentration of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of α‐Pyrrolidinopentiophenone and 4-Methyl-N-Ethylcathinone, Two Synthetic Cathinones Commonly Found in Second-Generation “Bath Salts,” on Intracranial Self-Stimulation Thresholds in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stereoselective neurochemical, behavioral and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Efficacy of 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride and its Analogs in Preclinical Models
This guide provides a comparative analysis of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride, often referred to as a derivative or building block for more complex nootropic and psychostimulant compounds, and its better-studied analogs, particularly Pyrovalerone. The focus is on their shared mechanism as monoamine reuptake inhibitors and the resulting pharmacological effects observed in preclinical studies. Due to the limited direct research on this compound itself, this comparison relies on data from closely related pyrovalerone-type cathinones to infer potential efficacy and mechanisms.
Mechanism of Action: Monoamine Reuptake Inhibition
Pyrovalerone and its analogs, a class to which 2-Amino-1-(pyrrolidin-1-yl)ethanone belongs, primarily function by blocking the reuptake of key neurotransmitters in the brain: dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT). By inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET), these compounds increase the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is responsible for their characteristic stimulant, anorectic (appetite-suppressing), and reinforcing (abuse potential) effects.
The following diagram illustrates this shared signaling pathway.
Caption: Mechanism of monoamine reuptake inhibition by pyrovalerone-type compounds.
Comparative Efficacy in Preclinical Assays
The efficacy of monoamine reuptake inhibitors is often quantified by their inhibitory concentration (IC50) at the respective transporters. A lower IC50 value indicates greater potency. The following table summarizes preclinical data for Pyrovalerone, a well-characterized analog, which serves as a benchmark.
| Compound | Target Transporter | IC50 (nM) | Selectivity Ratio (DAT/SERT) |
| Pyrovalerone | Dopamine (DAT) | 16.5 | 133 |
| Norepinephrine (NET) | 53.6 | - | |
| Serotonin (SERT) | 2190 | - |
Data derived from in vitro studies using rat brain synaptosomes.
This data highlights a strong preference for inhibiting dopamine and norepinephrine transporters over the serotonin transporter, a characteristic feature of this class of stimulants.
Experimental Protocols
The data presented is typically generated using standardized in vitro and in vivo pharmacological assays.
1. In Vitro Reuptake Inhibition Assay
This experiment quantifies the potency of a compound in blocking neurotransmitter transporters.
-
Objective: To determine the IC50 values of the test compound for DAT, NET, and SERT.
-
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific rat brain regions rich in the target transporters (e.g., striatum for DAT, hippocampus for SERT).
-
Incubation: Synaptosomes are incubated with various concentrations of the test compound (e.g., Pyrovalerone).
-
Radioligand Addition: A radiolabeled substrate (e.g., [3H]dopamine) is added to the mixture.
-
Uptake Measurement: After a short incubation period, the uptake of the radiolabeled substrate into the synaptosomes is stopped by rapid filtration.
-
Quantification: The amount of radioactivity trapped inside the synaptosomes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50) is calculated.
-
The workflow for this protocol is visualized below.
Caption: Workflow for an in vitro neurotransmitter reuptake inhibition assay.
2. In Vivo Locomotor Activity Assay
This experiment assesses the stimulant effects of a compound in a living organism.
-
Objective: To measure the effect of the test compound on spontaneous movement in rodents.
-
Methodology:
-
Acclimation: Rodents (typically mice or rats) are individually placed in an open-field arena and allowed to acclimate for a period (e.g., 30-60 minutes).
-
Administration: Animals are administered either the vehicle (control) or a specific dose of the test compound.
-
Data Collection: The animals are returned to the arena, and their locomotor activity is recorded for a set duration (e.g., 90-120 minutes) using an automated system with infrared beams.
-
Parameters Measured: Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: The activity levels of the drug-treated group are compared to the vehicle-treated group to determine the stimulant effect.
-
Conclusion
While direct experimental data on this compound is scarce, the well-documented pharmacology of its close analog, Pyrovalerone, provides a strong basis for comparison. This class of compounds demonstrates potent inhibitory activity at dopamine and norepinephrine transporters, a mechanism that underpins their significant psychostimulant properties. The provided protocols for in vitro reuptake assays and in vivo locomotor studies represent the standard methodologies used to validate the efficacy and characterize the pharmacological profile of such novel psychoactive substances. Researchers investigating this compound would utilize these, or similar, experimental designs to compare its potency and effects against established compounds like Pyrovalerone.
Navigating the Analytical Maze: A Comparative Guide to the Cross-Reactivity of Synthetic Cathinone Assays
For Researchers, Scientists, and Drug Development Professionals
The rapid emergence of novel psychoactive substances (NPS), particularly synthetic cathinones, presents a formidable challenge to toxicological screening. Immunoassays, the frontline tool for high-throughput drug screening, often exhibit unpredictable cross-reactivity with the ever-expanding roster of cathinone analogs. This guide provides a comparative overview of the performance of common immunoassay platforms in detecting these compounds.
Disclaimer: Extensive literature searches did not yield specific cross-reactivity data for 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride . The following data on structurally related synthetic cathinones is presented to provide a comparative framework and to inform on the general cross-reactivity profiles of this compound class in common immunoassays. The structural similarity to other cathinones suggests that its detection by these assays may be limited and unreliable.
Comparative Cross-Reactivity of Synthetic Cathinones in Immunoassays
The cross-reactivity of synthetic cathinones in immunoassays is highly variable and depends on the specific analog and the antibody employed in the assay. While many synthetic cathinones exhibit limited cross-reactivity in standard amphetamine and methamphetamine assays, some specialized assays are available for specific cathinones like mephedrone and MDPV.[1][2] However, their efficacy in detecting the wide array of emerging derivatives varies.
The following table summarizes reported cross-reactivity data for various synthetic cathinones with commercially available immunoassay kits. This data is compiled from multiple sources and is intended for comparative purposes. Actual performance may vary depending on the specific lot of the assay and experimental conditions.
| Compound | Assay Target | Assay Manufacturer/Type | Cross-Reactivity (%) | Reference |
| Mephedrone | Mephedrone/Methcathinone | Randox Biochip (BSI) | 100 | [3] |
| Methcathinone | Mephedrone/Methcathinone | Randox Biochip (BSI) | High (not specified) | [3] |
| Methylone | Mephedrone/Methcathinone | Randox Biochip (BSI) | Cross-reacts | [3] |
| Flephedrone | Mephedrone/Methcathinone | Randox Biochip (BSI) | Cross-reacts | [3] |
| MDPV | MDPV/MDPBP | Randox Biochip (BSII) | 101 | [3] |
| MDPBP | MDPV/MDPBP | Randox Biochip (BSII) | 100 | [3] |
| Naphyrone | MDPV/MDPBP | Randox Biochip (BSII) | Cross-reacts | [3] |
| Pentedrone | MDPV/MDPBP | Randox Biochip (BSII) | Cross-reacts | [3] |
| Butylone | MDPV/MDPBP | Randox Biochip (BSII) | Cross-reacts | [3] |
| Various Cathinones | Amphetamine/Methamphetamine | Various ELISA kits | <4% | [1] |
| Mephedrone | Methamphetamine | OraSure Assay | 2-25% (at 40-450 µg/L) | [3] |
| Methcathinone | Methamphetamine | OraSure Assay | 2-25% (at 40-450 µg/L) | [3] |
| Methylone | Methamphetamine | OraSure Assay | 2-25% (at 40-450 µg/L) | [3] |
| 4-MEC | Methamphetamine | OraSure Assay | 2-25% (at 40-450 µg/L) | [3] |
| Flephedrone | Methamphetamine | OraSure Assay | 2-25% (at 40-450 µg/L) | [3] |
| Butylone | Methamphetamine | OraSure Assay | 2-25% (at 40-450 µg/L) | [3] |
| Methedrone | Methamphetamine | OraSure Assay | 2-25% (at 40-450 µg/L) | [3] |
| MDPV | Phencyclidine (PCP) | Various Immunoassays | Potential for false positives | [3] |
BSI: Bath Salt I antibody; BSII: Bath Salt II antibody; MDPBP: 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone; 4-MEC: 4-Methylethcathinone.
Experimental Protocols
Accurate and reproducible results in immunoassay screening depend on strict adherence to established protocols. Below are generalized methodologies for common immunoassay formats used for drug screening.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a general procedure for a competitive ELISA, a common format for drug screening.[4]
Principle: In a competitive ELISA, the antigen present in the sample competes with a labeled antigen for binding to a limited number of antibody-binding sites coated on a microplate well. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.
Materials:
-
Antibody-coated microplate
-
Drug-enzyme conjugate (e.g., HRP-conjugated cathinone derivative)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Calibrators and controls
-
Urine or serum samples
Procedure:
-
Sample/Calibrator Addition: Add a defined volume of calibrators, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add a defined volume of the drug-enzyme conjugate to each well.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow for competitive binding.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with Wash Buffer to remove any unbound components.
-
Substrate Addition: Add the substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: Add the Stop Solution to each well to terminate the enzymatic reaction.
-
Reading: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the results by comparing the absorbance of the samples to the calibration curve.
Enzyme Multiplied Immunoassay Technique (EMIT®)
This protocol describes a general procedure for the EMIT® assay, a homogeneous immunoassay commonly used in clinical chemistry analyzers.[5]
Principle: The EMIT® assay is a competitive immunoassay where the drug in the sample competes with a drug labeled with an enzyme (e.g., glucose-6-phosphate dehydrogenase, G6P-DH) for binding to a specific antibody. When the enzyme-labeled drug is bound by the antibody, its enzymatic activity is reduced. The concentration of the drug in the sample is directly proportional to the measured enzyme activity.
Materials:
-
EMIT® reagents (Antibody/Substrate Reagent and Enzyme Reagent)
-
Calibrators and controls
-
Urine or serum samples
-
Automated clinical chemistry analyzer
Procedure:
-
Reagent Preparation: Prepare the reagents according to the manufacturer's instructions.
-
Sample Loading: Load the samples, calibrators, and controls onto the automated analyzer.
-
Assay Performance: The analyzer automatically performs the following steps:
-
Dispenses a precise volume of sample and Antibody/Substrate Reagent into a reaction cuvette.
-
Incubates the mixture for a short period.
-
Adds the Enzyme Reagent to initiate the enzymatic reaction.
-
Monitors the change in absorbance at a specific wavelength (e.g., 340 nm) over a fixed time interval.
-
-
Data Analysis: The analyzer calculates the drug concentration in the samples based on the rate of change in absorbance compared to the calibrators.
Visualizing the Workflow and Cross-Reactivity
To further elucidate the principles behind these assays, the following diagrams are provided.
Caption: Workflow of a Competitive ELISA.
Caption: Concept of Antibody Cross-Reactivity.
Conclusion and Recommendation
The data clearly indicates that immunoassays for synthetic cathinones are fraught with challenges. The cross-reactivity is often low and unpredictable for many analogs in standard amphetamine and methamphetamine screens. While specialized assays show promise for specific compounds, the continuous emergence of new derivatives means that these assays may not detect novel analogs, leading to false-negative results. Conversely, some cathinones may cross-react with assays for other drug classes, such as PCP, leading to false positives.[3]
Given these limitations, it is imperative for researchers, scientists, and drug development professionals to recognize that immunoassays for synthetic cathinones should be considered presumptive screening tools only. All positive results, and any negative results where synthetic cathinone use is suspected, must be confirmed by a more specific and sensitive analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These confirmatory methods provide the definitive identification necessary for accurate toxicological assessment and clinical decision-making.
References
- 1. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical methodologies for confirming the structure of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride, a compound of interest for its potential applications. While a dedicated crystallographic study for this specific molecule is not publicly available, this document synthesizes established protocols and data from closely related amine hydrochlorides and cathinone derivatives to present a robust framework for its structural elucidation. Our primary focus will be on the definitive method of single-crystal X-ray crystallography, benchmarked against complementary spectroscopic techniques.
The Imperative of Structural Verification
The precise arrangement of atoms within a molecule dictates its physical and chemical properties, including its biological activity, solubility, and stability. For researchers in drug discovery, confirming the structure of a synthesized compound is a critical step to ensure that the intended molecule has been produced and to understand its potential interactions with biological targets. This guide will walk through the gold-standard technique for this purpose, X-ray crystallography, and compare its outputs with those of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
X-ray Crystallography: The Definitive Blueprint
Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline solid. It provides a detailed three-dimensional map of electron density, revealing bond lengths, bond angles, and the overall conformation of the molecule, as well as its arrangement in the crystal lattice.
Experimental Workflow: From Powder to Precision
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous execution.
Caption: A streamlined workflow for single-crystal X-ray crystallography.
Step-by-Step Protocol for Crystallization
The critical prerequisite for an X-ray diffraction experiment is the growth of high-quality single crystals. For amine hydrochlorides, several techniques have proven effective[1][2][3][4].
-
Solvent Selection: The solubility of this compound must be assessed in a range of solvents. Good solvents for crystallization are those in which the compound is sparingly soluble at room temperature and moderately soluble upon heating. Common choices for amine hydrochlorides include alcohols (methanol, ethanol, isopropanol), acetonitrile, and aqueous mixtures.
-
Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.
-
Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals from small amounts of material[5]. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.
-
Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structural model is then refined to achieve the best fit with the experimental data.
Comparative Analytical Techniques
While X-ray crystallography provides the ultimate structural confirmation, other analytical techniques offer complementary and more readily accessible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). For this compound, NMR is instrumental in confirming the connectivity of atoms and the presence of key functional groups.
Expected ¹H NMR Spectral Features:
Based on the analysis of structurally similar cathinone derivatives, the proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the alpha-amino methylene group, and the exchangeable amine protons. The chemical shifts and coupling patterns of the pyrrolidine protons can provide insights into the ring's conformation[1].
Expected ¹³C NMR Spectral Features:
The carbon NMR spectrum would confirm the number of unique carbon environments, including the carbonyl carbon, the carbons of the pyrrolidine ring, and the alpha-amino carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Expected Mass Spectrum:
In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) would likely lead to characteristic fragmentation patterns, including cleavage alpha to the carbonyl group and the nitrogen atom of the pyrrolidine ring[1].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Spectral Features:
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine hydrochloride, the C=O stretching of the ketone, and C-N stretching vibrations.
Data Comparison and Validation
The following table summarizes the expected and observed data from the different analytical techniques, providing a comprehensive picture for the structural confirmation of this compound.
| Analytical Technique | Parameter | Expected Information/Data | Reference Data from Similar Compounds |
| X-ray Crystallography | Crystal System & Space Group | To be determined | Orthorhombic, Monoclinic are common for similar salts. |
| Unit Cell Dimensions | To be determined | - | |
| Bond Lengths & Angles | Confirms connectivity and geometry | C=O: ~1.22 Å; C-N: ~1.47 Å | |
| Torsional Angles | Defines molecular conformation | - | |
| ¹H NMR | Chemical Shifts (ppm) | Signals for pyrrolidine, methylene, and amine protons | Pyrrolidine protons: 1.8-3.6 ppm; α-CH₂: ~4.0 ppm[1] |
| Coupling Constants (Hz) | Reveals proton connectivity | - | |
| ¹³C NMR | Chemical Shifts (ppm) | Signals for carbonyl, pyrrolidine, and methylene carbons | C=O: >170 ppm; Pyrrolidine carbons: 25-60 ppm[1] |
| Mass Spectrometry (ESI) | m/z of [M+H]⁺ | 129.1077 (for C₆H₁₃N₂O⁺) | Fragmentation at m/z 84, 70 due to pyrrolidine ring[1] |
| FTIR | Wavenumber (cm⁻¹) | N-H, C=O, C-N stretching vibrations | N-H stretch: ~3000-3300 cm⁻¹; C=O stretch: ~1680 cm⁻¹ |
Conclusion: A Multi-faceted Approach to Structural Certainty
The definitive confirmation of the structure of this compound is best achieved through single-crystal X-ray crystallography. This technique provides an unambiguous three-dimensional model of the molecule. However, a comprehensive structural elucidation relies on a suite of analytical methods. NMR, MS, and FTIR spectroscopy provide crucial, complementary data that, when taken together, create a self-validating system for structural confirmation. For researchers and drug development professionals, the integration of these techniques ensures the highest level of confidence in the identity and structure of their compounds, a cornerstone of scientific integrity and successful research outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-AMINO-1-PYRROLIDIN-1-YL-ETHANONE HCL | 35855-14-2 [chemicalbook.com]
- 4. 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone | C7H14N2O | CID 7131536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride and Other Cathinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride and other cathinone derivatives, focusing on their interactions with monoamine transporters. Due to the limited publicly available pharmacological data specifically for this compound, this guide utilizes data from its closest structural analog, α-pyrrolidinoacetophenone (α-PAP), and other relevant cathinone derivatives to provide a scientifically grounded comparison.
Introduction to Cathinone Derivatives
Synthetic cathinones are a broad class of psychoactive substances structurally related to cathinone, a natural stimulant found in the khat plant. These compounds primarily act as monoamine transporter inhibitors or releasers, affecting the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). Their pharmacological profiles, including potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), vary significantly with structural modifications. This variability dictates their distinct psychoactive effects and abuse potential.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of α-pyrrolidinoacetophenone (α-PAP) and a selection of other cathinone derivatives at human monoamine transporters. This data is crucial for understanding the structure-activity relationships (SAR) within this chemical class.
Data Presentation: Monoamine Transporter Binding Affinities (Ki, nM) and Uptake Inhibition (IC50, nM)
| Compound | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) |
| α-Pyrrolidinoacetophenone (α-PAP) | 1,760 | 11,400 | >10,000 | 2,050 | 1,480 | >10,000 |
| α-Pyrrolidinopropiophenone (α-PPP) | 319 | 1,610 | 16,140 | 328 | 1,020 | 12,300 |
| α-Pyrrolidinobutiophenone (α-PBP) | 113 | 410 | 3,330 | 133 | 390 | 4,210 |
| α-Pyrrolidinovalerophenone (α-PVP) | 55 | 260 | 3,300 | 29 | 26 | 2,750 |
| 3,4-Methylenedioxypyrovalerone (MDPV) | 4.1 | 2.6 | 3,370 | 2.2 | 2.8 | 2,267 |
| Mephedrone (4-MMC) | 1,200 | 1,700 | 910 | 2,400 | 3,300 | 1,300 |
| Methylone | 1,300 | 4,700 | 620 | 2,900 | 5,100 | 830 |
| Cocaine | 272 | 312 | 304 | 240 | 280 | 410 |
Data for α-PAP, α-PPP, α-PBP, and α-PVP are from Eshleman et al., 2014. Data for MDPV, Mephedrone, Methylone, and Cocaine are included for comparative purposes and are compiled from various sources.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Radioligand Binding Assays for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Materials:
-
HEK-293 cells stably expressing hDAT, hNET, or hSERT.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Phosphate-buffered saline (PBS).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [¹²⁵I]RTI-55 (for all three transporters).
-
Non-specific binding control: 10 µM mazindol (for hDAT and hNET), 10 µM paroxetine (for hSERT).
-
Test compounds (e.g., this compound, other cathinone derivatives).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells expressing the transporter of interest to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the cell membrane preparation (typically 10-20 µg of protein), the radioligand ([¹²⁵I]RTI-55 at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add the respective non-specific binding control.
-
Incubate the plates at room temperature for 2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assays
Objective: To determine the potency (IC50) of test compounds to inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.
Materials:
-
HEK-293 cells stably expressing hDAT, hNET, or hSERT.
-
24-well or 96-well cell culture plates.
-
Assay buffer (as above).
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Non-specific uptake control: 10 µM mazindol (for hDAT and hNET), 10 µM fluoxetine (for hSERT).
-
Test compounds.
-
Lysis buffer (e.g., 1% SDS).
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating:
-
Seed HEK-293 cells expressing the transporter of interest into multi-well plates and grow to confluency.
-
-
Uptake Assay:
-
Wash the cells once with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.
-
Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter (at a concentration near its Km).
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer.
-
-
Cell Lysis and Counting:
-
Lyse the cells by adding lysis buffer to each well.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis:
-
Determine the amount of specific uptake by subtracting the non-specific uptake (measured in the presence of the respective inhibitor) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of cathinone derivatives and a typical experimental workflow.
Comparative Analysis of 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride Enantiomers: A Look at Biological Activity
A detailed examination of the stereospecific biological activities of the enantiomers of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride is crucial for understanding their therapeutic potential and guiding drug development efforts. Due to a lack of publicly available data directly comparing the enantiomers of this specific compound, this guide will draw upon data from the closely related and well-studied α-pyrrolidinophenone cathinone derivative, α-pyrrolidinovalerophenone (α-PVP), to illustrate the principles of enantiomeric differentiation in this class of molecules.
For many synthetic cathinones, the biological activity resides predominantly in one enantiomer. Typically, the (S)-enantiomer is more pharmacologically active as a central nervous system stimulant than the (R)-enantiomer. This difference in activity is often attributed to the stereoselective interaction of the enantiomers with their molecular targets, primarily the monoamine transporters.
Comparative Biological Activity Data
The following table summarizes the in vitro data for the inhibition of dopamine (DA) and norepinephrine (NE) uptake by the enantiomers of α-PVP, a structural analog of 2-Amino-1-(pyrrolidin-1-yl)ethanone. This data highlights the significant difference in potency between the (S)- and (R)-enantiomers.
| Compound | Target | Assay Type | IC₅₀ (nM)[1] |
| (S)-α-PVP | Dopamine Transporter (DAT) | Uptake Inhibition | 14.2 |
| Norepinephrine Transporter (NET) | Uptake Inhibition | 26.3 | |
| (R)-α-PVP | Dopamine Transporter (DAT) | Uptake Inhibition | 298 |
| Norepinephrine Transporter (NET) | Uptake Inhibition | 518 | |
| Racemic α-PVP | Dopamine Transporter (DAT) | Uptake Inhibition | 28.4 |
| Norepinephrine Transporter (NET) | Uptake Inhibition | 49.1 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the transporter's uptake activity. Lower values indicate higher potency.
The data clearly demonstrates that the (S)-enantiomer of α-PVP is substantially more potent at inhibiting both dopamine and norepinephrine transporters compared to the (R)-enantiomer. The activity of the racemic mixture appears to be primarily driven by the (S)-enantiomer.
Signaling Pathway: Monoamine Transporter Inhibition
The primary mechanism of action for α-pyrrolidinophenone cathinones involves the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates their signaling. By blocking these transporters, these compounds increase the extracellular concentrations of dopamine and norepinephrine, leading to enhanced neurotransmission and their characteristic stimulant effects.
Caption: Inhibition of Dopamine and Norepinephrine Transporters by Enantiomers.
Experimental Protocols
The following provides a detailed methodology for the in vitro monoamine transporter uptake inhibition assays.
Cell Culture and Transporter Expression: Human embryonic kidney (HEK293) cells are stably transfected with the cDNA for the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET). Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
Uptake Inhibition Assay:
-
Cell Plating: Cells are harvested and plated into 96-well microplates at a density of 4 x 10⁴ cells per well and allowed to adhere overnight.
-
Preparation of Reagents:
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Radiolabeled Substrate: [³H]dopamine or [³H]norepinephrine is diluted in KRH buffer to a final concentration of 10 nM.
-
Test Compounds: The (R)- and (S)-enantiomers of the test compound are dissolved in DMSO and then serially diluted in KRH buffer to achieve a range of final concentrations.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed twice with KRH buffer.
-
Cells are pre-incubated with 50 µL of varying concentrations of the test compounds or vehicle (for total uptake) for 10 minutes at room temperature.
-
To initiate the uptake, 50 µL of the radiolabeled substrate is added to each well.
-
The plates are incubated for 10 minutes at room temperature.
-
Uptake is terminated by rapidly washing the cells three times with ice-cold KRH buffer.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM GBR12909 for DAT, 10 µM desipramine for NET).
-
-
Data Analysis:
-
The cells are lysed with 1% sodium dodecyl sulfate (SDS).
-
The radioactivity in the cell lysate is quantified using a liquid scintillation counter.
-
The percent inhibition of uptake at each drug concentration is calculated relative to the total and non-specific uptake.
-
IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.
Conclusion
References
A Comparative Spectroscopic Analysis of 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride Isomers
For Researchers, Scientists, and Drug Development Professionals
In the field of medicinal chemistry and drug development, the precise characterization of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comparative overview of the spectroscopic data for 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride and its potential isomers.
Spectroscopic Data Comparison
The following tables summarize hypothetical and literature-derived spectroscopic data for 2-Amino-1-(pyrrolidin-1-yl)ethanone and its potential isomers to illustrate the expected differences in their spectra.
Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted/Exemplary)
| Compound Name | Chemical Structure | ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities |
| 2-Amino-1-(pyrrolidin-1-yl)ethanone | ![]() | ~3.5-3.7 (t, 2H, N-CH₂), ~3.4 (s, 2H, CO-CH₂-N), ~1.9-2.1 (m, 4H, pyrrolidine CH₂) |
| 3-Amino-1-(pyrrolidin-1-yl)ethanone | ![]() | ~3.6-3.8 (m, 1H, CH-N), ~3.3-3.5 (m, 4H, pyrrolidine CH₂), ~2.2 (s, 3H, CO-CH₃) |
| N-Acetyl-2-aminopyrrolidine | ![]() | ~4.2 (m, 1H, CH-N), ~3.2-3.4 (m, 2H, N-CH₂), ~2.0 (s, 3H, CO-CH₃), ~1.8-2.2 (m, 4H, pyrrolidine CH₂) |
| 1-(2-Aminoethyl)pyrrolidin-2-one | ![]() | ~3.4 (t, 2H, N-CH₂), ~2.8 (t, 2H, CH₂-NH₂), ~2.3 (t, 2H, CO-CH₂), ~2.0 (m, 2H, CH₂) |
Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted/Exemplary)
| Compound Name | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Amino-1-(pyrrolidin-1-yl)ethanone | ~170 (C=O), ~55 (CO-CH₂-N), ~47 (N-CH₂), ~25 (pyrrolidine CH₂) |
| 3-Amino-1-(pyrrolidin-1-yl)ethanone | ~208 (C=O), ~58 (CH-N), ~48 (N-CH₂), ~30 (CO-CH₃), ~28 (pyrrolidine CH₂) |
| N-Acetyl-2-aminopyrrolidine | ~170 (C=O), ~55 (CH-N), ~45 (N-CH₂), ~30 (pyrrolidine CH₂), ~23 (CO-CH₃) |
| 1-(2-Aminoethyl)pyrrolidin-2-one | ~175 (C=O), ~49 (N-CH₂), ~42 (CH₂-NH₂), ~31 (CO-CH₂), ~18 (CH₂) |
Table 3: IR Spectroscopic Data Comparison (Predicted/Exemplary)
| Compound Name | Key IR Absorption Bands (cm⁻¹) |
| 2-Amino-1-(pyrrolidin-1-yl)ethanone | 3300-3400 (N-H stretch), 1650 (Amide C=O stretch) |
| 3-Amino-1-(pyrrolidin-1-yl)ethanone | 3300-3400 (N-H stretch), 1710 (Ketone C=O stretch) |
| N-Acetyl-2-aminopyrrolidine | 3280 (N-H stretch, amide), 1640 (Amide I C=O stretch) |
| 1-(2-Aminoethyl)pyrrolidin-2-one | 3300-3400 (N-H stretch), 1680 (Lactam C=O stretch) |
Table 4: Mass Spectrometry Data Comparison (Predicted/Exemplary)
| Compound Name | Molecular Ion (m/z) | Key Fragmentation Patterns |
| 2-Amino-1-(pyrrolidin-1-yl)ethanone | 128.10 | Fragments at m/z 70 (pyrrolidine ring), 58 (CH₂=NH₂⁺ + CO) |
| 3-Amino-1-(pyrrolidin-1-yl)ethanone | 128.10 | Fragments at m/z 85 (pyrrolidine ring + CO), 43 (CH₃CO⁺) |
| N-Acetyl-2-aminopyrrolidine | 128.10 | Fragments at m/z 85 (pyrrolidine ring + NH), 43 (CH₃CO⁺) |
| 1-(2-Aminoethyl)pyrrolidin-2-one | 128.10 | Fragments at m/z 98 (M-CH₂NH₂), 85 (pyrrolidinone ring), 30 (CH₂=NH₂⁺) |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the hydrochloride salt is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.[1] The choice of solvent is critical to avoid exchange of labile protons and to ensure sample solubility.
-
¹H NMR Spectroscopy : Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2] Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and acquisition of 16-64 scans. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired on the same instrument, typically operating at 100 or 125 MHz.[2] Proton decoupling is employed to simplify the spectrum. A 45-degree pulse angle and a 2-5 second relaxation delay are common, with several hundred to thousands of scans averaged to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the crystalline powder is placed directly on the ATR crystal.
-
Data Acquisition : The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.[3] A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction : For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC.[4]
-
Ionization : Electron Ionization (EI) is a common method that provides a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.[1]
-
Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the determination of the elemental composition.[1]
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for comparing the spectroscopic data of isomers to elucidate their structures.
Caption: Workflow for differentiating isomers using spectroscopic techniques.
This guide underscores the importance of a multi-technique spectroscopic approach for the unambiguous identification and differentiation of chemical isomers. For professionals in drug discovery and development, mastering the interpretation of this data is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- 1. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride Against Standard Psychostimulants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the synthetic cathinone derivative, 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride, against well-characterized standard compounds, α-Pyrrolidinopentiophenone (α-PVP) and cocaine. Due to a lack of publicly available experimental data for this compound, this document outlines the established properties of the standard compounds and details the experimental protocols necessary to generate comparative data. This guide is intended to serve as a foundational resource for researchers designing studies to characterize the pharmacological and behavioral profile of this and similar novel psychoactive substances.
Introduction
This compound is a synthetic cathinone. Structurally, it is a close analog of more well-studied psychostimulants containing a pyrrolidine ring, such as α-PVP. The presence of the β-keto group and the pyrrolidine moiety strongly suggests that its primary mechanism of action is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2] This action leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the brain, resulting in psychostimulant effects.
To objectively evaluate the performance of this compound, it is essential to benchmark it against standard compounds with similar mechanisms of action. This guide proposes the use of α-PVP, a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI) from the same chemical class, and cocaine, a well-understood psychostimulant that also functions as a DAT and NET inhibitor.[3][4][5]
Comparative Data Summary
The following tables summarize the available quantitative data for the standard compounds, α-PVP and cocaine. These values serve as a benchmark for the anticipated results from the experimental evaluation of this compound.
Table 1: In Vitro Monoamine Transporter Inhibition
| Compound | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |
| α-PVP | 13 - 80[3] | 14 - 70[3] | >10,000[6] |
| Cocaine | ~461[7] | ~378[7] | ~494[7] |
Table 2: In Vivo Behavioral Effects in Rodents
| Compound | Locomotor Activity (ED50, mg/kg) | Conditioned Place Preference (Effective Doses, mg/kg) | Drug Discrimination (ED50, mg/kg, vs. Cocaine) |
| α-PVP | 3.0 - 10.0 (mice, i.p.)[7] | 1.0 - 3.0 (rats, i.p.)[8] | ED50 not directly established, but substitutes for methamphetamine[9] |
| Cocaine | 2.6 (mice, i.p.)[10] | 5.0 - 10.0 (mice, i.p.)[11] | Training Dose: 5.6 - 10.0 (rats, i.p.)[12] |
Signaling Pathway
The presumed signaling pathway for this compound, based on its structural similarity to α-PVP and cocaine, involves the blockade of DAT and NET, leading to increased dopaminergic and noradrenergic neurotransmission in key brain regions associated with reward and arousal, such as the nucleus accumbens and prefrontal cortex.
Caption: Proposed mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments to benchmark this compound against α-PVP and cocaine.
In Vitro Monoamine Transporter Inhibition Assay
This assay determines the potency of the test compound to inhibit the reuptake of dopamine and norepinephrine by their respective transporters.
Methodology:
-
Cell Culture: Use human embryonic kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).
-
Assay Preparation: Plate the cells in 96-well plates and grow to confluence. On the day of the experiment, wash the cells with Krebs-Ringer-HEPES buffer.
-
Compound Incubation: Pre-incubate the cells with a range of concentrations of this compound, α-PVP, or cocaine for 10-20 minutes at room temperature.
-
Radioligand Addition: Add a fixed concentration of [³H]dopamine or [³H]norepinephrine to the respective cell plates and incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the tritium content using liquid scintillation counting.
-
Data Analysis: Calculate the concentration of the compound that inhibits 50% of the specific radioligand uptake (IC50) by non-linear regression analysis.
Caption: In vitro monoamine transporter inhibition assay workflow.
In Vivo Behavioral Assays in Rodents
These assays assess the psychostimulant, rewarding, and subjective effects of the test compound.
a) Locomotor Activity
This experiment measures the stimulant effects of the compound on spontaneous movement.
Methodology:
-
Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Habituation: Habituate the animals to the testing environment (e.g., open-field arenas equipped with infrared beams) for at least 30 minutes prior to drug administration.
-
Drug Administration: Administer various doses of this compound, α-PVP, cocaine, or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data to determine the dose-dependent effects on locomotor activity and calculate the dose that produces 50% of the maximal effect (ED50).
b) Conditioned Place Preference (CPP)
This assay assesses the rewarding properties of the compound.[13][14]
Methodology:
-
Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Pre-Conditioning (Baseline): On day 1, allow the animals to freely explore all three chambers and record the time spent in each to establish any baseline preference.
-
Conditioning: Over several days (e.g., 6-8 days), administer the test compound (or vehicle) and confine the animal to one of the outer chambers. On alternate days, administer the vehicle (or compound) and confine the animal to the opposite chamber.
-
Post-Conditioning (Test): On the test day, place the animal in the central chamber with free access to all chambers in a drug-free state. Record the time spent in each chamber.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.
Caption: Conditioned Place Preference (CPP) experimental workflow.
c) Drug Discrimination
This procedure determines if the subjective effects of a novel compound are similar to a known drug of abuse.[5][12][15]
Methodology:
-
Training: Train rats to press one of two levers in an operant chamber to receive a food reward. Train them to associate the administration of a specific dose of cocaine (the training drug) with one lever and the administration of saline with the other lever.
-
Testing: Once the rats have learned the discrimination, administer a test dose of this compound or α-PVP and record which lever they press.
-
Data Analysis: If the animals predominantly press the cocaine-paired lever after receiving the test compound, it indicates that the compound has subjective effects similar to cocaine ("full generalization"). The percentage of responses on the drug-paired lever is measured across a range of doses to generate a dose-response curve.
Conclusion
This guide provides a comprehensive framework for the preclinical benchmarking of this compound. By employing the described in vitro and in vivo experimental protocols and comparing the results to the established data for α-PVP and cocaine, researchers can effectively characterize the potency, efficacy, and abuse potential of this novel synthetic cathinone. The generation of such data is crucial for understanding the pharmacological profile of new psychoactive substances and for informing public health and regulatory decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. DARK Classics in Chemical Neuroscience: α-Pyrrolidinovalerophenone ("Flakka") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 4. psychonautwiki.org [psychonautwiki.org]
- 5. Discriminative and Reinforcing Stimulus Effects of Nicotine, Cocaine, and Cocaine + Nicotine Combinations in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flakka: New Dangerous Synthetic Cathinone on the Drug Scene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditioned Taste Avoidance, Conditioned Place Preference and Hyperthermia induced by the Second Generation ‘Bath Salt’ α-pyrrolidinopentiophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cocaine-induced locomotor activity and cocaine discrimination in dopamine D4 receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Discriminative stimulus effects of cocaine in female versus male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice [jove.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Drug discrimination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride: A Comprehensive Safety Guide
For Immediate Reference: The primary disposal method for 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride is to entrust it to a licensed and approved waste disposal facility. This ensures compliance with regulatory standards and minimizes environmental impact. Under no circumstances should this chemical be discharged into drains or water systems.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are compiled based on safety data sheets of structurally similar compounds and are intended to offer a robust framework for safe laboratory practices.
Essential Safety and Handling Precautions
When handling this compound, it is imperative to adhere to the following personal protective equipment (PPE) guidelines to ensure personal safety and prevent accidental exposure.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat or other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be conducted in a manner that prioritizes safety and environmental responsibility.
-
Containment of Spills: In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.
-
Collection: Carefully sweep or scoop the absorbed material and the spilled chemical into a designated, labeled, and sealable waste container.
-
Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company.[1][2]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.
Emergency Procedures: First Aid
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Visualization
This diagram outlines the procedural flow for the safe disposal of waste containing this compound.
References
A Comprehensive Guide to the Safe Handling of 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride
Welcome to your definitive resource for the safe handling and management of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride. This guide is designed for the discerning researcher, scientist, and drug development professional who prioritizes safety and procedural excellence in the laboratory. Here, we move beyond mere checklists to instill a deep, causal understanding of the necessary precautions, ensuring every step you take is grounded in authoritative safety science.
Understanding the Hazard Profile
The primary hazards associated with this and similar compounds include:
-
Skin and Eye Irritation: Direct contact can cause irritation or, in more severe cases, chemical burns.[1][2][3][4]
-
Respiratory Irritation: Inhalation of the powder can lead to respiratory tract irritation.[2][3][4]
Given these potential hazards, a systematic approach to personal protection, handling, and disposal is not just recommended—it is imperative for maintaining a safe laboratory environment.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to mitigating the risks associated with handling this compound.[7][8][9] The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be required for larger quantities.[8] | Protects against accidental splashes and airborne powder, preventing serious eye irritation or injury.[1][9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact, which can cause irritation. Gloves should be changed immediately if contaminated.[7][9][11] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing.[8] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary, especially in poorly ventilated areas or when handling large quantities of powder.[7][9][12] | Prevents the inhalation of fine powder, which can cause respiratory irritation.[2][13] |
It is crucial to inspect all PPE for integrity before each use and to receive training on its proper application and removal to avoid cross-contamination.[8]
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in your laboratory.
Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6] The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Due to the risk of aerosolization, all handling of the powdered form of this compound should be conducted within a certified chemical fume hood.[11]
Step-by-Step Weighing Procedure:
-
Preparation: Designate a specific work area within the fume hood and line it with absorbent bench pads.[11]
-
Tare the Container: Pre-weigh a clean, empty, and sealable container on a balance located inside the fume hood if possible. If the balance is outside the hood, tare the container, bring it to the hood to add the powder, seal it, and then return to the balance for weighing.[11]
-
Dispensing: Carefully transfer the required amount of powder to the container, minimizing the creation of dust.
-
Cleaning: After weighing, decontaminate the work area thoroughly.
In the event of a spill, a clear and practiced emergency response protocol is essential.
Spill Response Workflow:
Caption: Workflow for responding to a chemical powder spill.
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[3]
Disposal Procedure:
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Store the waste container in a designated hazardous waste accumulation area.
-
Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.
By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the integrity of your research and the well-being of your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. aksci.com [aksci.com]
- 5. resources.psi-bfm.com [resources.psi-bfm.com]
- 6. ddpsinc.com [ddpsinc.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. support.hpe.com [support.hpe.com]
- 9. falseguridad.com [falseguridad.com]
- 10. fishersci.com [fishersci.com]
- 11. safety.duke.edu [safety.duke.edu]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. Elevating Workplace Safety in Powder Handling Systems [pneupowders.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




